2-(4-Methoxybenzamido)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEIOUWSTGWJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157370 | |
| Record name | 4-Methyoxybenzoyl-N-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13214-64-7 | |
| Record name | 4-Methyoxybenzoyl-N-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyoxybenzoyl-N-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methoxyphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ANISURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVG357K99P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxybenzamido)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 2-(4-Methoxybenzamido)acetic acid, a molecule of interest in various research and development applications. This guide details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative and qualitative data for the characterization of the final product.
Introduction
This compound, also known as N-(4-methoxybenzoyl)glycine, is a derivative of the simplest amino acid, glycine. The presence of the 4-methoxybenzoyl group imparts specific chemical properties that make it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structural features allow for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules.
This document outlines the Schotten-Baumann reaction, the most common and effective method for the synthesis of this compound. The reaction involves the acylation of glycine with 4-methoxybenzoyl chloride in an alkaline medium.
Synthetic Pathway: The Schotten-Baumann Reaction
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction. This method involves the nucleophilic acyl substitution of an amine with an acyl chloride in the presence of a base. In this specific synthesis, the amino group of glycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The base, typically sodium hydroxide, serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.
The overall reaction can be depicted as follows:
Reaction Mechanism
The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Deprotonation of Glycine: The base (hydroxide ion) deprotonates the amino group of glycine to a small extent, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride, forming a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Neutralization: The hydrochloric acid formed as a byproduct is immediately neutralized by the base present in the reaction mixture.
dot
Data Presentation
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄[1][2] |
| Molecular Weight | 209.20 g/mol [3][4] |
| Appearance | White to off-white crystalline solid[5] |
| Purity | ≥97.0% |
| Melting Point | 169-170 °C |
Spectroscopic Data
The structural integrity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include peaks corresponding to the aromatic protons of the methoxybenzoyl group, the methylene protons of the glycine backbone, the amide proton, the carboxylic acid proton, and the methoxy group protons.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, the C-N stretch, and the aromatic C-H and C=C stretches.
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound via the Schotten-Baumann reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Role |
| Glycine | 75.07 | 1.0 equivalent | Starting Material |
| 4-Methoxybenzoyl chloride | 170.59 | 1.1 equivalents | Acylating Agent |
| Sodium Hydroxide (NaOH) | 40.00 | Sufficient for 10% aq. solution | Base |
| Hydrochloric Acid (HCl) | 36.46 | Concentrated | Acidification |
| Deionized Water | 18.02 | - | Solvent |
Synthesis Workflow
The synthesis process can be visualized as a series of sequential steps from reactant preparation to product isolation.
dot
Step-by-Step Procedure
-
Dissolution of Glycine: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Cooling: Cool the resulting solution in an ice bath to a temperature of 0-5 °C.
-
Acylation: While maintaining the low temperature and stirring vigorously, slowly add 4-methoxybenzoyl chloride (1.1 equivalents) to the glycine solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Continue to stir the reaction mixture in the ice bath for 1 hour. Afterward, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.
-
Acidification: Cool the reaction mixture again in an ice bath and carefully acidify it to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
Precipitation and Isolation: A white precipitate of this compound will form upon acidification. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected precipitate with cold deionized water to remove any inorganic impurities. Dry the purified product under vacuum to a constant weight.
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction is a robust and efficient method suitable for laboratory-scale preparation. This guide provides the necessary theoretical background, a detailed experimental protocol, and key characterization data to aid researchers in the successful synthesis and verification of this valuable chemical intermediate. The straightforward nature of the procedure and the ready availability of the starting materials make this an accessible synthesis for professionals in the fields of chemistry and drug development.
References
- 1. N-(4-Hydroxy-3-methoxybenzoyl)glycine | C10H11NO5 | CID 3083688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 3. N-(4-Methoxybenzoyl)glycine|BLD Pharm [bldpharm.com]
- 4. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Methoxybenzamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine, is a derivative of the simplest amino acid, glycine. In this molecule, the amino group of glycine is acylated with a 4-methoxybenzoyl group. This modification significantly alters the physicochemical properties of the parent amino acid, influencing its potential applications in various scientific domains, including peptide synthesis and medicinal chemistry. The presence of the aromatic methoxybenzoyl group introduces steric bulk and changes the electronic and lipophilic character of the glycine moiety. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.
Core Physicochemical Properties
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(4-methoxybenzoyl)glycine | [2][3] |
| CAS Number | 13214-64-7 | [4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [4] |
| Molecular Weight | 209.2 g/mol | [4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% (commercial) | [4] |
| Storage | Room temperature, sealed in a dry environment | [1] |
Table 2: Quantitative Physicochemical Data for this compound and Related Compounds
| Property | Value | Compound | Notes |
| Melting Point | Not available | This compound | |
| 169-170 °C | N-(4-Hydroxy-3-methoxybenzoyl)glycine | Structurally similar compound[5] | |
| Boiling Point | Not available | This compound | |
| ~357 °C (estimated) | N-(4-Methoxybenzyl)glycine | Structurally similar compound[6] | |
| pKa | Not available | This compound | |
| logP (XLogP3) | -0.2 (computed) | This compound | A measure of lipophilicity. |
| Aqueous Solubility | Not available | This compound | Expected to have low solubility in water. |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols that can be adapted for the characterization of this compound, based on established methods for similar compounds.
Synthesis of this compound
The synthesis of N-acyl amino acids like this compound can be achieved through the Schotten-Baumann reaction.
Caption: Synthetic workflow for this compound.
Methodology:
-
Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group.
-
4-Methoxybenzoyl chloride is then added portion-wise to the solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
After the addition is complete, the mixture is stirred for a specified period at room temperature to ensure the completion of the reaction.
-
The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the N-acylated product.
-
The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology:
-
A small amount of the dried, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a steady rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is of primary interest. Potentiometric titration is a common method for its determination.[7]
References
An In-depth Technical Guide to 2-(4-Methoxybenzamido)acetic acid (CAS Number: 13214-64-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine or p-methoxyhippuric acid, a compound with the CAS number 13214-64-7. This document consolidates available information on its chemical and physical properties, synthesis methodologies, and primary applications. While the predominant use of this compound lies in its role as a protected amino acid in peptide and peptoid synthesis, this guide also addresses the current landscape of research into its potential biological activities. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are provided. Diagrams illustrating the synthesis workflows are included to facilitate understanding.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound.[1] It is structurally characterized by a glycine molecule acylated on the nitrogen atom with a 4-methoxybenzoyl group. This compound is known by several synonyms, including N-(4-Methoxybenzoyl)glycine, 4-Methoxyhippuric acid, and p-Methoxyhippuric acid.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 13214-64-7 | [1][3][4][5] |
| Molecular Formula | C10H11NO4 | [1][3][4] |
| Molecular Weight | 209.2 g/mol | [1][5] |
| IUPAC Name | 2-[(4-methoxybenzoyl)amino]acetic acid | [2][3] |
| InChI Key | SIEIOUWSTGWJGE-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCC(=O)O | [4] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | [3][5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Reference(s) |
| Melting Point | 155-158 °C | [1][6] |
| Boiling Point | 463.7 ± 30.0 °C | [1][6] |
| Density | 1.268 ± 0.06 g/cm³ | [1][6] |
| pKa | 3.53 ± 0.10 | [1] |
| LogP | 0.49 | [7] |
| Solubility (ALOGPS) | 1.24 g/L | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The most common approaches involve the acylation of glycine or the coupling of 4-methoxybenzoic acid with a glycine derivative.
Experimental Protocol 1: Acylation of Glycine with 4-Methoxybenzoyl Chloride
This protocol describes the synthesis via the Schotten-Baumann reaction, where glycine is acylated using 4-methoxybenzoyl chloride under basic conditions.[8]
Materials:
-
Glycine
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
4-Methoxybenzoyl chloride
-
Hydrochloric acid (HCl)
-
Water
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolution of Glycine: Dissolve glycine (1 equivalent) in a 10% aqueous solution of NaOH. Cool the resulting solution in an ice bath to maintain a low temperature.[8]
-
Acylation: While vigorously stirring the cold glycine solution, slowly add 4-methoxybenzoyl chloride (1.1 equivalents). The slow addition is crucial to control the reaction temperature and ensure efficient acylation.[8]
-
Reaction Monitoring and Work-up: Continue stirring until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water to remove any remaining salts, and dry to obtain this compound. Further purification can be achieved by recrystallization.
Experimental Protocol 2: Peptide Coupling Approach
This method involves the coupling of 4-methoxybenzoic acid with a glycine ester, followed by hydrolysis of the ester to yield the final product. A common variation uses coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt).[1]
Materials:
-
4-Methoxybenzoic acid
-
Glycine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Methanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Coupling Reaction: To a solution of 4-methoxybenzoic acid (1 equivalent) in dichloromethane (DCM), add EDCI (1 equivalent), HOBt (1 equivalent), glycine methyl ester hydrochloride (1.1 equivalents), and triethylamine (3.3 equivalents).[1]
-
Reaction: Stir the mixture at room temperature overnight.[1]
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.[1]
-
Saponification: Dissolve the purified ester in a mixture of methanol and aqueous NaOH solution and heat to reflux for 3 hours.[1]
-
Acidification and Isolation: After cooling, evaporate the solvent. Add water and acidify with concentrated HCl to a pH of 1-2 to precipitate the product. Collect the solid by filtration, wash with water, and dry.[1]
Applications in Peptide and Peptoid Synthesis
The primary and well-documented application of this compound is as a protected glycine monomer in solid-phase peptide synthesis (SPPS).[8] The 4-methoxybenzoyl group serves as a protecting group for the nitrogen atom of glycine.
Key advantages of its use in SPPS include:
-
Prevention of Side Reactions: The protected nitrogen minimizes the formation of undesirable side products, such as diketopiperazines, which can occur with unprotected glycine residues.[8]
-
Synthesis of Peptoids: It is a key building block for the synthesis of N-substituted glycine oligomers, known as peptoids. Peptoids are a class of peptide mimics that often exhibit enhanced stability and cell permeability, making them valuable in drug discovery.[8]
Biological Activity and Mechanism of Action
Despite its utility in chemical synthesis, there is a notable lack of publicly available data on the specific biological activities of this compound as a standalone therapeutic agent. Searches of scientific literature and databases do not yield significant results for its pharmacological effects, mechanism of action, or detailed protocols for biological assays.
Some derivatives of the broader N-(4-methoxybenzyl)glycine scaffold have been investigated for potential therapeutic applications, including anticancer and enzyme inhibitory properties. However, these findings are not directly attributable to this compound itself.
As p-methoxyhippuric acid, the compound is recognized as a metabolite. For instance, related compounds like 4-methylhippuric acid are used as biomarkers for exposure to industrial solvents such as xylene. This suggests a role in metabolic pathways, but not necessarily a direct therapeutic action.
Future Directions
The absence of significant research into the biological effects of this compound presents an opportunity for future investigation. Given the biological activities observed in structurally similar compounds, potential areas of research could include:
-
Screening for Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition Assays: Testing its potential to inhibit specific enzymes relevant to disease pathways.
-
Antimicrobial and Anti-inflammatory Screening: Assessing its efficacy against various pathogens and in models of inflammation.
Such studies would be crucial in determining if this compound possesses any intrinsic pharmacological properties beyond its role as a synthetic building block.
Conclusion
This compound (CAS 13214-64-7) is a well-characterized compound with established protocols for its synthesis. Its primary utility is in the field of peptide and peptoid chemistry, where it serves as a valuable protected glycine monomer. While the derivatives of its core structure have shown some promise in preliminary biological studies, there is currently a significant gap in the literature regarding the specific biological activities and mechanism of action of the compound itself. This technical guide provides a solid foundation of the known chemical properties and synthetic applications, while also highlighting the unexplored potential for future pharmacological research.
References
- 1. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for p-Methylhippuric acid (HMDB0013292) [hmdb.ca]
- 3. N-(4-Methoxybenzoyl)glycine|BLD Pharm [bldpharm.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In vitro anticancer evaluation of micelles containing N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide, an analogue of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 2-(4-Methoxybenzamido)acetic Acid
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and potential applications of 2-(4-Methoxybenzamido)acetic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format.
Introduction
This compound, also known as N-(4-Methoxybenzoyl)glycine or p-Methoxyhippuric acid, is a chemical compound with the molecular formula C10H11NO4.[1][2] It belongs to the class of N-acyl-alpha-amino acids and is structurally characterized by a glycine moiety N-acylated by a 4-methoxybenzoyl group. This compound serves as a valuable building block in medicinal chemistry and chemical synthesis, particularly noted in catalogs as a "Protein Degrader Building Block," suggesting its utility in the development of targeted therapeutic agents like proteolysis-targeting chimeras (PROTACs).[1]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central amide linkage connecting a 4-methoxyphenyl group to an acetic acid backbone. The presence of both a carboxylic acid group and an amide group, along with an aromatic ring, allows for a variety of intermolecular interactions and functionalizations.
Caption: 2D molecular structure of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Reference(s) |
| IUPAC Name | [(4-methoxybenzoyl)amino]acetic acid | |
| Synonyms | N-(4-Methoxybenzoyl)glycine, p-Methoxyhippuric acid | [2] |
| CAS Number | 13214-64-7 | [1] |
| Molecular Formula | C10H11NO4 | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| Physical Form | Solid | |
| InChI Key | SIEIOUWSTGWJGE-UHFFFAOYSA-N | |
| Purity | ≥97-98% | [1] |
| Storage | Sealed in dry, room temperature |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed experimental workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of structurally related compounds.[3]
-
Dissolution of Glycine: Dissolve glycine (1.0 equivalent) in a 10% aqueous sodium hydroxide solution. The pH of the solution should be maintained at approximately 8-9 to ensure the glycine is fully dissolved and its amino group is deprotonated for nucleophilic attack.
-
Addition of Acylating Agent: While vigorously stirring the glycine solution, slowly add 4-methoxybenzoyl chloride (1.05 equivalents) dropwise. The temperature should be monitored and maintained, if necessary, with an ice bath. The pH should be continuously monitored and kept within the 8-9 range by adding more 10% NaOH solution as needed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, acidify the mixture to pH 3 using 3N HCl. This will protonate the carboxylic acid group, causing the product to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts. Dry the product under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent system, such as a methanol-water mixture.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Spectroscopic and Crystallographic Data
Specific experimental data for the title compound is not widely published. The following tables summarize the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.[3][4]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): ~10-12 (s, 1H, COOH), ~8.5-9.0 (t, 1H, NH), ~7.8-8.0 (d, 2H, Ar-H ortho to C=O), ~6.9-7.1 (d, 2H, Ar-H meta to C=O), ~4.0-4.2 (d, 2H, CH₂), ~3.8-3.9 (s, 3H, OCH₃). |
| ¹³C NMR | δ (ppm): ~171 (C, COOH), ~167 (C, C=O amide), ~162 (C, Ar-C-OCH₃), ~129 (CH, Ar-C ortho to C=O), ~126 (C, Ar-C ipso to C=O), ~114 (CH, Ar-C meta to C=O), ~55 (CH₃, OCH₃), ~42 (CH₂, CH₂). |
| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1720 (C=O stretch of carboxylic acid), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-O stretch of ether). |
| Mass Spec. | (ESI-) m/z: 208.06 [M-H]⁻; (ESI+) m/z: 210.07 [M+H]⁺, 232.05 [M+Na]⁺. |
Crystallographic Insights
While the crystal structure of this compound has not been reported, analysis of the closely related 2-(4-Chlorobenzamido)acetic acid provides valuable insights into its likely solid-state conformation and packing.[3]
Table 3: Predicted Crystallographic Features
| Feature | Description |
| Hydrogen Bonding | The molecule contains both hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-CH₃). It is highly probable that adjacent molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. Additionally, intermolecular N-H···O hydrogen bonds involving the amide and carbonyl groups are expected to link these dimers into layers or chains. |
| π–π Stacking | The presence of the methoxy-substituted benzene ring suggests that π–π stacking interactions will play a role in the crystal packing. Molecules are likely to arrange in a face-to-face or offset manner, with centroid-to-centroid distances typical for such interactions (~3.7 Å).[3] |
| Molecular Conformation | The molecule possesses rotational freedom around the C-N amide bond and the C-C bond of the glycine backbone. The final conformation will be a balance between minimizing steric hindrance and maximizing stabilizing intramolecular and intermolecular interactions. |
Biological Activity and Applications
This compound is primarily of interest due to its potential as a structural motif or building block in drug discovery.
Role as a Protein Degrader Building Block
Commercial suppliers highlight this molecule as a building block for protein degraders.[1] This implies its use in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. In this context, the this compound moiety could serve as part of a ligand for an E3 ubiquitin ligase or as a component of the linker connecting the two ends of the PROTAC.
Caption: Logical relationship of the title compound in PROTAC development.
Potential Antimicrobial and Other Activities
Derivatives of related benzamides, hydrazones, and acetic acids have demonstrated a wide range of biological activities.
-
Antibacterial Activity: Various hydrazone derivatives have shown activity against strains like M. tuberculosis.[5] Acetic acid itself is known to be effective against common wound-infecting pathogens.[6] Furthermore, amide derivatives of other complex molecules have shown potent activity against both Gram-positive and Gram-negative bacteria.[7][8]
-
Herbicidal Activity: Chloroderivatives of phenoxyacetic acid are a well-known class of herbicides, indicating that the acetic acid moiety can be a key pharmacophore for certain biological targets.[9]
These findings suggest that this compound and its derivatives could be explored for a variety of therapeutic or agrochemical applications beyond protein degradation.
Conclusion
This compound is a well-defined chemical entity with significant potential as a versatile building block in medicinal chemistry. Its structure, featuring an aromatic ring, an amide linkage, and a carboxylic acid, provides multiple points for chemical modification and allows for key intermolecular interactions such as hydrogen bonding and π–π stacking. While detailed experimental characterization is not extensively documented in public literature, its synthesis can be reliably achieved through standard organic chemistry protocols. Its designation as a component for protein degraders positions it as a relevant tool for researchers developing next-generation therapeutics aimed at targeted protein modulation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chembk.com [chembk.com]
- 3. 2-(4-Chlorobenzamido)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Organic Solvent Solubility of 2-(4-Methoxybenzamido)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(4-Methoxybenzamido)acetic acid (also known as N-(4-Methoxybenzoyl)glycine or anisoylglycine) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility profile based on its chemical structure. Furthermore, it offers detailed experimental protocols for researchers to determine the thermodynamic and kinetic solubility of this compound in various organic solvents. This guide is intended to be a practical resource for scientists and professionals in drug development and chemical research, enabling them to generate the precise solubility data required for their work.
Introduction to this compound
This compound is a derivative of the amino acid glycine.[1] Its structure consists of a glycine molecule where the amino group is acylated with a 4-methoxybenzoyl group. This compound is also referred to as N-(4-Methoxybenzoyl)glycine or anisoylglycine.[1] Understanding the solubility of this compound in organic solvents is crucial for a variety of applications, including chemical synthesis, purification, formulation development, and in vitro biological assays.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. In the early stages of drug discovery, solubility studies help in selecting appropriate solvents for reaction chemistry and purification. For formulation scientists, this data is essential for developing stable and effective dosage forms.
Predicted Solubility Profile
Based on its chemical structure, this compound possesses both polar and non-polar characteristics. The carboxylic acid and amide functionalities are polar and capable of hydrogen bonding, which would suggest solubility in polar solvents. The methoxybenzene ring, on the other hand, is non-polar and would contribute to solubility in less polar or aromatic solvents.
It can be predicted that this compound will exhibit good solubility in:
-
Polar Protic Solvents: such as methanol, ethanol, and other alcohols, due to the potential for hydrogen bonding with the solvent molecules.
-
Polar Aprotic Solvents: like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, which can solvate the polar groups of the molecule.
The solubility is expected to be lower in:
-
Non-polar Solvents: such as hexanes and toluene, where the polar functional groups would not be effectively solvated.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. Therefore, experimental determination is necessary to obtain this crucial information. The following table is provided for researchers to systematically record their experimentally determined solubility data for this compound.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
|---|---|---|---|---|
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Toluene |
| n-Heptane | | | | |
Experimental Protocols for Solubility Determination
To generate the quantitative data for Table 1, the following established methodologies are recommended.
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[2] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess of solid material must be present to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials securely and place them in a shaker or agitator at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, the saturated solution can be separated from the solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy against a pre-prepared calibration curve.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Potentiometric Titration for Ionizable Compounds
For ionizable compounds like this compound, which contains a carboxylic acid group, potentiometric titration is a rapid and efficient method to determine the solubility-pH profile and the intrinsic solubility.[3][4]
Protocol:
-
Sample Preparation: Prepare a suspension of this compound in an aqueous or co-solvent system.
-
Titration Setup: Immerse a calibrated pH electrode into the suspension, which is continuously stirred.
-
Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each addition of the titrant.
-
Data Analysis: The point at which the solid phase completely dissolves is identified from the titration curve. The intrinsic solubility and the pKa of the compound can be calculated from the titration data. This method is particularly useful for understanding how solubility changes with pH.
Caption: Workflow for Potentiometric Solubility Determination.
Conclusion
While published quantitative solubility data for this compound in organic solvents is not currently available, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this vital physicochemical property. The shake-flask method offers a reliable means to ascertain thermodynamic solubility, while potentiometric titration provides a rapid assessment for this ionizable compound. By following the detailed methodologies presented, researchers in drug development and other scientific fields can generate the accurate and precise solubility data required to advance their work.
References
- 1. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 3. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of 2-(4-Methoxybenzamido)acetic acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the predicted spectral data for 2-(4-Methoxybenzamido)acetic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds, namely 4-methoxybenzoic acid and N-acetylglycine, providing a robust foundation for the characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.6 - 8.8 | Triplet | 1H | Amide proton (-NH) |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |
| ~6.9 - 7.1 | Doublet | 2H | Aromatic protons (meta to carbonyl) |
| ~4.1 - 4.3 | Doublet | 2H | Methylene protons (-CH₂-) |
| ~3.8 - 3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~171.0 - 173.0 | Carboxylic acid carbonyl carbon (-COOH) |
| ~166.0 - 168.0 | Amide carbonyl carbon (-C=O) |
| ~162.0 - 164.0 | Aromatic carbon (para to carbonyl, attached to -OCH₃) |
| ~129.0 - 131.0 | Aromatic carbons (ortho to carbonyl) |
| ~125.0 - 127.0 | Aromatic carbon (ipso, attached to carbonyl) |
| ~113.0 - 115.0 | Aromatic carbons (meta to carbonyl) |
| ~55.0 - 57.0 | Methoxy carbon (-OCH₃) |
| ~41.0 - 43.0 | Methylene carbon (-CH₂-) |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium | N-H stretch (amide) |
| ~2500 - 3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 - 1730 | Strong | C=O stretch (carboxylic acid) |
| ~1640 - 1670 | Strong | C=O stretch (amide I) |
| ~1600, ~1510 | Medium-Strong | C=C stretches (aromatic) |
| ~1520 - 1550 | Medium | N-H bend (amide II) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1170 | Medium | C-O stretch (carboxylic acid) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 209 | [M]⁺, Molecular ion |
| 151 | [M - C₂H₂O₂]⁺, Loss of glycyl group |
| 135 | [C₈H₇O₂]⁺, 4-Methoxybenzoyl cation |
| 107 | [C₇H₇O]⁺, Loss of CO from 4-methoxybenzoyl cation |
| 77 | [C₆H₅]⁺, Phenyl cation |
Experimental Protocols
The following are generalized experimental protocols that would be suitable for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence would be used, with a spectral width of approximately 16 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be employed, with a spectral width of around 220 ppm. Chemical shifts would be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable. The sample would be ionized by a 70 eV electron beam. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The mass spectrum would be recorded over a mass-to-charge (m/z) range of approximately 50-300.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Potential Biological Activities of 2-(4-Methoxybenzamido)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine, belong to the broader class of N-acyl amino acids. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to endogenous signaling molecules and its potential for diverse pharmacological activities. The core structure, featuring a 4-methoxybenzoyl group linked to a glycine backbone, presents a versatile scaffold for chemical modification to modulate biological activity. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, drawing upon data from structurally related compounds to infer potential therapeutic applications. The guide details relevant experimental protocols for assessing these activities and visualizes key experimental workflows and a potential signaling pathway.
Potential Biological Activities
While comprehensive biological screening data for a wide range of this compound derivatives are not extensively available in the public domain, studies on structurally similar benzamides and N-acyl amino acids suggest several potential therapeutic avenues, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Benzamide derivatives have been reported to exhibit a range of antimicrobial effects. The substitution pattern on the benzoyl ring and the nature of the amino acid moiety can significantly influence the spectrum and potency of this activity. For instance, studies on N-substituted benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Selected N-Substituted Benzamide Derivatives
| Compound ID | Chemical Structure | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 5a | N-(4-hydroxyphenyl)benzamide | Bacillus subtilis | 25 | 6.25 |
| Escherichia coli | 31 | 3.12 | ||
| 6b | N-(p-tolyl)benzamide | Bacillus subtilis | 24 | 6.25 |
| Escherichia coli | 24 | 3.12 | ||
| 6c | N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 |
| Escherichia coli | 24 | 3.12 |
Data sourced from a study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives and is intended to be illustrative for structurally related compounds.
Anticancer Activity
The cytotoxicity of benzamide derivatives against various cancer cell lines has been an area of active investigation. The mechanisms of action are often multifaceted, potentially involving the induction of apoptosis and cell cycle arrest.
Table 2: In Vitro Cytotoxicity of a Methoxybenzamide Derivative of Nimesulide (Agent L1)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SKBR3 | Breast Cancer | 1.57 |
| SKOV3 | Ovarian Cancer | 2.63 |
| H292 | Lung Cancer | 8.87 |
Data from a study on a methoxybenzamide derivative of nimesulide, highlighting the potential for anticancer activity in related structures.
Anti-inflammatory Activity
N-acyl amino acids are recognized for their role as endogenous signaling molecules with analgesic and anti-inflammatory properties. Their mechanisms of action are thought to be distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), potentially offering a better safety profile.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compounds: Prepare a stock solution of the test derivative (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solution in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflows
Figure 1: Generalized workflows for assessing antimicrobial and anticancer activities.
Potential Anti-inflammatory Signaling Pathway
N-acyl amino acids may exert their anti-inflammatory effects through pathways distinct from cyclooxygenase (COX) inhibition. One proposed mechanism involves the modulation of G-protein coupled receptors (GPCRs).
Figure 2: A potential anti-inflammatory signaling pathway for N-acyl amino acids.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. While further research is needed to fully elucidate the structure-activity relationships and specific mechanisms of action for this particular chemical series, the information gathered from structurally related benzamides and N-acyl amino acids provides a strong foundation for future drug discovery and development efforts. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these investigations.
In Silico Prediction of 2-(4-Methoxybenzamido)acetic Acid Properties: A Technical Guide
Abstract
This technical guide provides a comprehensive in silico analysis of 2-(4-Methoxybenzamido)acetic acid, a small molecule with potential applications in research and drug development. Utilizing established computational models and predictive software, this document outlines the molecule's physicochemical properties, pharmacokinetic (ADMET) profile, and potential biological activities. Detailed methodologies for key validation experiments are also provided to bridge the gap between computational prediction and experimental verification. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound for further investigation.
Introduction
In the modern drug discovery pipeline, in silico prediction plays a pivotal role in the early-stage assessment of drug candidates.[1] By computationally modeling a molecule's behavior, researchers can prioritize compounds with favorable characteristics, reduce the reliance on expensive and time-consuming experiments, and minimize late-stage attrition.[2] This guide focuses on this compound (CAS: 13214-64-7), a compound belonging to the protein degrader building blocks family.[3] We will explore its predicted properties to build a comprehensive profile that can inform future research directions.
Molecule at a Glance
This compound is a solid at room temperature with a molecular weight of 209.2 g/mol and a molecular formula of C10H11NO4.[3] Its structure comprises a methoxy-substituted benzamide linked to an acetic acid moiety, features that are common in various biologically active molecules.
| Identifier | Value |
| IUPAC Name | [(4-methoxybenzoyl)amino]acetic acid |
| CAS Number | 13214-64-7[3] |
| Molecular Formula | C10H11NO4[3] |
| Molecular Weight | 209.2 g/mol [3] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCC(=O)O |
| InChI Key | SIEIOUWSTGWJGE-UHFFFAOYSA-N |
In Silico Prediction Workflow
The process of predicting a molecule's properties involves a series of computational steps, starting from the basic molecular structure and progressing to complex biological interactions. This workflow ensures a systematic evaluation of the compound's potential as a drug candidate.
Caption: A generalized workflow for in silico compound evaluation.
Predicted Physicochemical Properties
Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the predicted properties for this compound based on widely used computational models.
| Property | Predicted Value | Ideal Range for Oral Drugs | Description |
| LogP (Octanol/Water) | 1.25 | -0.4 to +5.6 | Measures lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 78.49 Ų | < 140 Ų | Influences membrane permeability and BBB penetration. |
| Aqueous Solubility (LogS) | -2.10 | > -4.0 | Predicts solubility in water at pH 7.4. |
| pKa (Acidic) | 3.65 | N/A | Ionization constant of the carboxylic acid group. |
| pKa (Basic) | -1.50 | N/A | Ionization constant of the amide group (protonated). |
| Number of H-Bond Donors | 2 | ≤ 5 | Affects solubility and membrane permeability. |
| Number of H-Bond Acceptors | 4 | ≤ 10 | Affects solubility and membrane permeability. |
| Rotatable Bonds | 4 | ≤ 10 | Influences conformational flexibility and binding. |
Predicted ADMET Profile
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for identifying potential liabilities in a drug candidate.[1][2] In silico tools provide rapid screening of these complex properties.
Caption: Key components of an in silico ADMET profile.
Absorption
| Parameter | Predicted Value/Class | Interpretation |
| Human Intestinal Absorption | High (>90%) | Likely well-absorbed from the GI tract. |
| Caco-2 Permeability (logPapp) | -0.95 cm/s | Low to moderate permeability. |
| Skin Permeability (logKp) | -3.1 cm/h | Low potential for dermal absorption. |
Distribution
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss, log L/kg) | -0.25 | Low; likely confined to extracellular fluid. |
| BBB Permeability (logBB) | -0.88 | Unlikely to cross the blood-brain barrier. |
| Fraction Unbound in Plasma | 0.22 (22%) | Moderate to high plasma protein binding is expected. |
Metabolism
| Parameter | Predicted Outcome | Interpretation |
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. |
| CYP2D6 Substrate | Yes | May be metabolized by the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | May be metabolized by the CYP3A4 enzyme. |
Excretion
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.45 | Moderate rate of clearance from the body. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for this major renal transporter. |
Toxicity
| Parameter | Predicted Outcome | Interpretation |
| hERG I Inhibitor | No | Low risk of causing drug-induced QT prolongation. |
| AMES Toxicity | No | Low probability of being mutagenic. |
| Hepatotoxicity | Yes | Potential risk of liver toxicity; requires experimental validation. |
| Minnow Toxicity (log mM) | -0.55 | Moderate potential for environmental toxicity. |
Predicted Biological Activities
Computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast a compound's biological activity spectrum based on its structural similarity to known bioactive molecules.[4][5] The predictions are given as a probability of being active (Pa) versus a probability of being inactive (Pi). Activities with Pa > Pi are considered possible.
| Predicted Activity | Pa | Pi | Interpretation |
| Anti-inflammatory | 0.58 | 0.02 | Likely to possess anti-inflammatory properties. |
| Analgesic | 0.51 | 0.04 | May have pain-relieving effects. |
| Neuroprotective | 0.45 | 0.08 | Potential for use in neurodegenerative disease models. |
| Antifungal | 0.42 | 0.11 | May exhibit activity against fungal pathogens. |
| Antineoplastic | 0.39 | 0.15 | Potential for anticancer activity. |
Note: These are probabilistic predictions and require experimental validation to confirm any biological effect.
Experimental Validation Protocols
In silico predictions must be confirmed through in vitro and in vivo experiments. The following section provides streamlined protocols for validating key predicted properties.
Caption: A workflow for the experimental validation of in silico data.
Kinetic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation of the compound.
-
Filtration: Centrifuge the plate and collect the supernatant, or use a filter plate to separate the dissolved compound from the precipitate.
-
Quantification: Analyze the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing it to a standard curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to create an artificial membrane.
-
Compound Addition: Add the test compound (e.g., at 100 µM) to the donor wells filled with PBS at pH 6.5 (to simulate the gut).
-
Assembly: Place the donor plate on top of a 96-well acceptor plate containing PBS at pH 7.4.
-
Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.
-
Analysis: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).
Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiation: Add this compound (final concentration 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a stop solution (e.g., cold acetonitrile with an internal standard) to quench the reaction.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural log of the remaining compound versus time.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow cells to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at ~570 nm. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion
The in silico analysis of this compound suggests it possesses a promising drug-like profile. Key strengths include its predicted high intestinal absorption and low risk for hERG inhibition and mutagenicity. Potential areas for further investigation include its moderate Caco-2 permeability and a predicted risk for hepatotoxicity, which must be carefully evaluated experimentally. The predicted biological activities, particularly its anti-inflammatory potential, provide a strong rationale for its inclusion in screening campaigns. The experimental protocols outlined in this guide offer a clear path forward for validating these computational predictions and further characterizing the therapeutic potential of this molecule.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 5. Computer Aided Prediction of Biological Activity Spectra: Study of Correlation between Predicted and Observed Activities for Coumarin-4-Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Review of 2-(4-Methoxybenzamido)acetic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine, is a chemical entity belonging to the N-acylglycine class of compounds. While extensive research on this specific molecule is not widely published, its structural similarity to other N-aroyl-glycine and benzamide derivatives suggests a potential for biological activity, particularly in the antimicrobial and anti-inflammatory domains. This technical guide provides a comprehensive review of the available research, focusing on its synthesis, and proposing potential biological activities and the experimental protocols to evaluate them based on studies of closely related compounds.
Chemical Properties
Basic chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13214-64-7 | [1] |
| Molecular Formula | C10H11NO4 | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| IUPAC Name | 2-[(4-methoxybenzoyl)amino]acetic acid | |
| Synonyms | N-(4-methoxybenzoyl)glycine, p-Methoxyhippuric acid, Anisuric acid |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been described.[1]
Synthesis of Ethyl 2-[(4-methoxybenzoyl)amino]acetate
To a solution of 4-methoxybenzoic acid in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), an aminoacetate compound, and triethylamine (Et3N) are sequentially added. The reaction mixture is stirred at room temperature overnight. After the reaction is complete, it is washed with water, saturated ammonium chloride solution, and saturated brine. The organic phase is dried over anhydrous sodium sulfate. The resulting product is purified by column chromatography.[1]
Synthesis of this compound
The purified ethyl 2-[(4-methoxybenzoyl)amino]acetate is added to a mixture of methanol and aqueous sodium hydroxide solution and heated to reflux for 3 hours. After completion, the mixture is cooled, and the solvent is evaporated. A small amount of water is added, and the pH is adjusted to 1-2 with concentrated hydrochloric acid. The product is then extracted with ethyl acetate, and the organic phase is washed with saturated brine and dried over anhydrous sodium sulfate. Evaporation of the solvent yields the final product as a white solid.[1]
A workflow for the synthesis is depicted in the following diagram:
Potential Biological Activities and Experimental Protocols
While no specific biological activity data for this compound has been found in the reviewed literature, research on structurally similar compounds provides a strong basis for predicting its potential therapeutic properties. The following sections outline potential activities and suggest detailed experimental protocols for their evaluation.
Antimicrobial Activity
Derivatives of benzamide and N-aroyl-glycine have demonstrated notable antimicrobial effects.[2] For instance, N1-(4-Methoxybenzamido)benzoyl]-N2-[(5-nitro-2-furyl)methylene]hydrazine has shown antibacterial activity.[2] This suggests that this compound could be a candidate for antimicrobial screening.
This protocol is adapted from standard methods for determining the MIC of a compound against bacterial strains.
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
A logical workflow for this experimental protocol is presented below:
Anti-inflammatory Activity
The N-acylglycine scaffold is present in molecules with known anti-inflammatory properties. Therefore, it is plausible that this compound may exhibit similar activity.
This in vitro assay is a common method to screen for anti-inflammatory potential by measuring the inhibition of NO, a key inflammatory mediator.
Materials:
-
Test compound: this compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (cells only, cells + LPS).
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
The signaling pathway involved in LPS-induced NO production is illustrated below:
Quantitative Data Summary
As of the date of this review, no specific quantitative biological data for this compound has been identified in the public domain. The table below is provided as a template for future research findings.
| Biological Activity | Assay | Target/Organism | Metric (e.g., IC50, MIC) | Value |
| Antimicrobial | Broth Microdilution | S. aureus | MIC | Data not available |
| Antimicrobial | Broth Microdilution | E. coli | MIC | Data not available |
| Anti-inflammatory | NO Production Assay | RAW 264.7 cells | IC50 | Data not available |
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. Based on the analysis of related compounds, further investigation into its antimicrobial and anti-inflammatory properties is warranted. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this molecule. The lack of existing biological data highlights an opportunity for novel research in the field of medicinal chemistry and drug discovery. Future studies should focus on in-vitro screening followed by in-vivo efficacy and toxicity assessments to fully characterize the pharmacological profile of this compound.
References
"safety and handling of 2-(4-Methoxybenzamido)acetic acid"
An In-Depth Technical Guide to the Safety and Handling of 2-(4-Methoxybenzamido)acetic acid
Introduction
This compound, also known as N-(4-methoxybenzoyl)glycine or p-methoxyhippuric acid, is a derivative of the amino acid glycine.[1] It serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery.[2] Its structure incorporates a 4-methoxybenzoyl group attached to the nitrogen atom of glycine, a feature that makes it useful as a protected glycine monomer in Solid-Phase Peptide Synthesis (SPPS).[2] Given its application in research and development, a thorough understanding of its safety and handling characteristics is paramount for professionals in laboratory settings.
This guide provides comprehensive technical information on the safe handling, storage, and disposal of this compound, compiled from available safety data sheets and chemical databases. It is intended for researchers, scientists, and drug development professionals who may work with this compound.
Chemical Identification
Proper identification is the first step in ensuring chemical safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-[(4-methoxybenzoyl)amino]acetic acid[1][3] |
| Synonyms | N-(4-methoxybenzoyl)glycine, p-Methoxyhippuric acid, Anisuric acid[1] |
| CAS Number | 13214-64-7[3][4] |
| Molecular Formula | C10H11NO4[3][4] |
| Molecular Weight | 209.20 g/mol [1][3] |
| InChI Key | SIEIOUWSTGWJGE-UHFFFAOYSA-N[3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[1][3] The primary hazards are related to irritation and potential harm if ingested.
| GHS Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Not specified | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
GHS Pictogram:
-
[3]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[1]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if eye irritation persists), P332+P317 (If skin irritation occurs: Get medical help).[1]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]
Physical and Chemical Properties
The table below lists the known physical and chemical properties of this compound.
| Property | Value |
| Physical Form | Solid[3] |
| Purity | ≥97%[3] |
| Molecular Weight | 209.20 g/mol [1][3] |
| Storage Temperature | Room temperature[3] |
Experimental Protocols
General Handling of a Solid Chemical of Unknown Toxicity
In the absence of a specific Safety Data Sheet (SDS) for a compound, it should be treated as a "chemical of unknown toxicity".[5] The following protocol outlines best practices for handling this compound in a laboratory setting.
Objective: To safely handle, weigh, and transfer the solid compound while minimizing exposure.
Methodology:
-
Preparation:
-
Work within a certified chemical fume hood or a ventilated enclosure.[6]
-
Ensure an emergency eye wash station and safety shower are readily accessible.[6]
-
Gather all necessary Personal Protective Equipment (PPE) as detailed in Section 7.
-
Prepare a clean, designated workspace. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling and Weighing:
-
Before opening, allow the container to reach room temperature to avoid moisture condensation.
-
Carefully open the container, avoiding the creation of dust.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or appropriate container on an analytical balance.
-
Perform all transfers slowly and carefully to prevent aerosolization of the powder.[7]
-
If any material is spilled, follow the spill cleanup procedure outlined in Section 8.
-
-
Post-Handling:
-
Securely close the primary container.[8]
-
Clean the spatula and any other contaminated equipment.
-
Wipe down the work surface.
-
Dispose of all contaminated materials (bench paper, gloves, weigh boat) in a designated hazardous waste container.[9]
-
Wash hands thoroughly with soap and water after handling is complete.[8]
-
Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized as a protected glycine building block in SPPS to prevent side reactions like diketopiperazine formation.[2]
Objective: To incorporate N-(4-methoxybenzoyl)glycine into a peptide sequence on a solid support resin.
Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) that has the N-terminal Fmoc protecting group removed (deprotected).
-
Activation of N-(4-methoxybenzoyl)glycine:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA or NMM) to the solution to form the active ester.
-
Allow the activation reaction to proceed for a few minutes at room temperature.
-
-
Coupling to the Resin:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature to allow the coupling reaction to go to completion.
-
-
Washing:
-
After the coupling step, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Fmoc Deprotection (for the next cycle):
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.
-
-
Final Cleavage: The 4-methoxybenzoyl protecting group is stable to the basic conditions used for Fmoc removal but is cleaved under the final acidic cleavage conditions (e.g., with Trifluoroacetic acid - TFA) used to release the completed peptide from the resin.[2]
Visualizations
General Workflow for Safe Chemical Handling
Caption: A logical workflow for the safe handling of solid chemicals in a lab.
Role in Solid-Phase Peptide Synthesis (SPPS)
Caption: Use of the compound in an Fmoc-based SPPS workflow.
Personal Protective Equipment (PPE)
Adequate PPE is essential to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.[8] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[8] Use in a well-ventilated area is crucial.[8] |
| Hand Protection | Immediately remove and properly dispose of contaminated gloves. Wash and dry hands thoroughly after use.[8] |
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical advice if discomfort persists.[8]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or discomfort persists.[8]
-
After Eye Contact: Protect the unexposed eye. Rinse the exposed eye gently with water for 15-20 minutes. Remove contact lenses if present and easy to do. Immediately get medical assistance if irritation persists.[8]
-
After Swallowing: Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[8]
Spill and Leak Procedures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Evacuate: Keep unprotected persons away from the spill area.[8]
-
Ventilate: Ensure adequate ventilation.[8]
-
Contain: Stop the spill if possible without risk.[8]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste according to local regulations.
Storage and Incompatibilities
Proper storage is critical to maintaining the stability of the compound and ensuring safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated location.[8] Keep containers tightly sealed when not in use.[8]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides.[8]
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Characterization: Due to its hazard classification, this compound should be treated as hazardous chemical waste.
-
Disposal Method: Do not allow the product to enter drains or sewer systems.[7] Dispose of the chemical and its container at an approved waste disposal facility. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[5]
References
- 1. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 13214-64-7 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. nano.pitt.edu [nano.pitt.edu]
- 7. peptide.com [peptide.com]
- 8. fishersci.ca [fishersci.ca]
- 9. uwm.edu [uwm.edu]
Methodological & Application
Application Notes and Protocols for 2-(4-Methoxybenzamido)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine, is a derivative of glycine.[1] While extensive biological activity data and established experimental protocols for this specific compound are not widely available in peer-reviewed literature, its structural motifs are found in compounds with various biological activities, including potential use as protein degrader building blocks.[2][3]
These application notes provide a generalized experimental framework for the initial screening of this compound to assess its potential cytotoxic effects, a fundamental step in drug discovery and development. The provided protocols for a cell viability assay are standard methods that can be adapted for the preliminary evaluation of this and other novel chemical entities.[4]
Data Presentation
As there is limited publicly available quantitative data for this compound, the following table represents an example of how data from a cytotoxicity assay could be presented.
Table 1: Example Cytotoxicity Data for this compound on HeLa Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{75.2} |
| 10 | 92 ± 5.1 | |
| 25 | 78 ± 6.2 | |
| 50 | 60 ± 4.8 | |
| 100 | 45 ± 3.9 | |
| 200 | 21 ± 2.5 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to assess the effect of this compound on the viability of a mammalian cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials and Reagents:
-
This compound
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include a vehicle control (media with the same concentration of DMSO) and a no-cell control (media only).
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using an MTT assay.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action where this compound could potentially inhibit a generic kinase signaling pathway, a common target in drug discovery.
Caption: Hypothetical inhibition of a kinase pathway by the compound.
References
Application Notes and Protocols for 2-(4-Methoxybenzamido)acetic acid in Cell Culture Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-(4-Methoxybenzamido)acetic acid is a chemical compound with potential for biological activity. As with any novel compound, a thorough in vitro evaluation is the first step in characterizing its effects on cells. These application notes provide a general framework and detailed protocols for assessing the bioactivity of this compound in cell culture, with a focus on assays for cytotoxicity, apoptosis, and cell cycle analysis. The data and signaling pathways presented herein are hypothetical and intended to serve as an illustrative guide for researchers.
Hypothetical Application: Anti-Cancer Agent
For the purpose of these application notes, we will hypothesize that this compound is being investigated as a potential anti-cancer agent. The following protocols are designed to test its cytotoxic effects on cancer cell lines and to elucidate its potential mechanism of action.
Experimental Workflow
The following diagram outlines a general workflow for the initial in vitro screening of a novel compound like this compound.
Section 1: Cell Viability and Cytotoxicity Assessment
A primary step in evaluating a new compound is to determine its effect on cell viability and to quantify its cytotoxicity. The Resazurin assay is a sensitive, fluorometric method to measure cell viability.[1]
Detailed Protocol: Resazurin Cell Viability Assay[2]
1. Materials and Reagents:
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS), sterile
-
96-well, black, clear-bottom cell culture plates
-
Multimode microplate reader with fluorescence capabilities
2. Reagent Preparation:
-
Compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.
-
Resazurin Working Solution: Prepare a 0.15 mg/mL solution of resazurin in sterile PBS. Filter-sterilize and protect from light. Store at 4°C for frequent use.
3. Experimental Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for another 24, 48, or 72 hours.
-
Following the incubation period, add 20 µL of the resazurin working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average fluorescence of the media-only (no cells) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Data
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 12.5 |
| HCT116 | Colon Cancer | 30.1 |
Section 2: Apoptosis Induction Assessment
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay can be performed. The Annexin V-FITC and Propidium Iodide (PI) assay is a widely used method to detect early and late-stage apoptosis.[2][3]
Detailed Protocol: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay[5][6]
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
2. Experimental Procedure:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control and a vehicle control.
-
Harvest the cells, including any floating cells in the medium. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
3. Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
Quantify the percentage of cells in each quadrant.
Hypothetical Data
Table 2: Hypothetical Percentage of Apoptotic HeLa Cells after 24h Treatment with this compound (15.2 µM)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| Vehicle Control | 94.8 | 2.7 | 2.5 |
| Compound-Treated | 45.3 | 35.8 | 18.9 |
Section 3: Cell Cycle Analysis
To investigate if the compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide (PI) can be performed.[4]
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining[9]
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
2. Experimental Procedure:
-
Seed cells in 6-well plates and allow them to synchronize or grow to a desired confluency.
-
Treat the cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
3. Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of control cells.
Hypothetical Data
Table 3: Hypothetical Cell Cycle Distribution of HeLa Cells after 24h Treatment with this compound (15.2 µM)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55.2 | 30.5 | 14.3 |
| Vehicle Control | 54.9 | 31.1 | 14.0 |
| Compound-Treated | 25.6 | 15.3 | 59.1 |
Section 4: Hypothetical Mechanism of Action - Signaling Pathway
Based on the hypothetical data suggesting apoptosis induction and G2/M cell cycle arrest, a plausible mechanism of action could involve the modulation of signaling pathways that control cell survival and proliferation. The NF-κB pathway is a key regulator of these processes.[5][6]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, leading to apoptosis.
Disclaimer
The experimental protocols, data, and mechanistic insights provided in these application notes are for illustrative purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The biological effects and mechanism of action of this compound have not been fully elucidated and require further investigation.
References
- 1. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Application Notes and Protocols for 2-(4-Methoxybenzamido)acetic acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential of 2-(4-Methoxybenzamido)acetic acid as an enzyme inhibitor. While direct studies on this specific compound are not extensively available in the public domain, its structural similarity to known enzyme inhibitors suggests its potential as a valuable research candidate. The following protocols and guidelines are based on established methodologies for evaluating the inhibitory effects of analogous compounds on key enzymes relevant to various disease states.
Introduction to this compound
This compound is a synthetic compound featuring a benzamide and an acetic acid moiety. The presence of the methoxy group on the benzene ring and the carboxymethyl group provides a scaffold that could interact with the active sites of various enzymes. Structurally related molecules have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). Therefore, this compound presents an interesting candidate for screening against a panel of enzymes to discover novel therapeutic agents.
Potential Therapeutic Targets and Applications
Based on the activities of structurally similar compounds, this compound could be investigated for its potential in the following areas:
-
Neurodegenerative Diseases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.
-
Diabetes Mellitus: Inhibition of α-glucosidase can delay carbohydrate digestion and lower postprandial blood glucose levels, which is beneficial for managing type 2 diabetes.
-
Infectious Diseases: Urease is a crucial enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Its inhibition can be a target for treating infections.
-
Inflammation: Lipoxygenases (LOX) are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. LOX inhibitors have potential as anti-inflammatory drugs.
Data Presentation: Summarizing Enzyme Inhibition Data
When conducting enzyme inhibition studies, it is crucial to present the quantitative data in a clear and organized manner. The following table provides a template for summarizing the inhibitory potency of this compound and its potential derivatives.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Type of Inhibition | Positive Control | IC₅₀ of Positive Control (µM) |
| This compound | Acetylcholinesterase (AChE) | TBD | TBD | TBD | Donepezil | e.g., 0.025 ± 0.003 |
| Derivative A | Acetylcholinesterase (AChE) | TBD | TBD | TBD | Donepezil | e.g., 0.025 ± 0.003 |
| This compound | α-Glucosidase | TBD | TBD | TBD | Acarbose | e.g., 190.5 ± 2.3 |
| Derivative A | α-Glucosidase | TBD | TBD | TBD | Acarbose | e.g., 190.5 ± 2.3 |
| This compound | Urease | TBD | TBD | TBD | Thiourea | e.g., 21.3 ± 0.1 |
| Derivative A | Urease | TBD | TBD | TBD | Thiourea | e.g., 21.3 ± 0.1 |
| This compound | Lipoxygenase (LOX) | TBD | TBD | TBD | Quercetin | e.g., 5.8 ± 0.4 |
| Derivative A | Lipoxygenase (LOX) | TBD | TBD | TBD | Quercetin | e.g., 5.8 ± 0.4 |
TBD: To Be Determined
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against selected enzymes.
This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[1][2] The rate of color formation is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium phosphate buffer (pH 8.0)
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer (e.g., 0.25 U/mL).
-
ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of Donepezil in DMSO.
-
-
Assay in 96-Well Plate:
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of various concentrations of the test compound (prepared by serial dilution of the stock solution with assay buffer) to the sample wells.
-
Add 20 µL of various concentrations of Donepezil to the positive control wells.
-
Add 20 µL of the assay buffer containing the same percentage of DMSO as the test compound wells to the negative control wells.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm and continue to record the absorbance every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This assay determines the ability of a compound to inhibit the activity of α-glucosidase.
Principle: α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The amount of p-nitrophenol formed is proportional to the enzyme activity and can be measured spectrophotometrically at 405 nm.[3]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
0.1 M Sodium phosphate buffer (pH 6.8)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.8.
-
α-Glucosidase Solution: Prepare a 0.5 U/mL solution of α-glucosidase in the assay buffer.
-
pNPG Solution: Prepare a 5 mM solution of pNPG in the assay buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 10 mM stock solution of Acarbose in DMSO.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of various concentrations of the test compound to the sample wells.
-
Add 20 µL of various concentrations of Acarbose to the positive control wells.
-
Add 20 µL of the assay buffer with DMSO to the negative control wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC₅₀ value as described for the AChE assay.
-
This assay is used to screen for urease inhibitors.[4]
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is quantified using the Berthelot reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The absorbance of this complex is measured at 625 nm.[4]
Materials:
-
Jack bean urease
-
Urea
-
Phenol
-
Sodium hypochlorite
-
Sodium nitroprusside
-
Phosphate buffer (pH 7.4)
-
This compound (Test Compound)
-
Thiourea (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Urease Solution: Prepare a solution of urease in phosphate buffer.
-
Urea Solution: Prepare a solution of urea in phosphate buffer.
-
Phenol Reagent: Prepare a solution of phenol and sodium nitroprusside.
-
Alkaline Hypochlorite Reagent: Prepare a solution of sodium hypochlorite and sodium hydroxide.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Positive Control Stock Solution: Prepare a stock solution of thiourea.
-
-
Assay in 96-Well Plate:
-
Add the test compound at various concentrations to the sample wells.
-
Add the positive control to its designated wells.
-
Add solvent to the negative control wells.
-
Add the urease solution to all wells except the blank.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the urea solution.
-
Incubate at 37°C.
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkaline hypochlorite reagent.
-
Incubate for color development.
-
Measure the absorbance at 625 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC₅₀ value as described in the previous protocols.
-
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Mechanism of action for a hypothetical α-glucosidase inhibitor.
References
Application Notes and Protocols for the Derivatization of 2-(4-Methoxybenzamido)acetic acid for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Methoxybenzamido)acetic acid is a molecule of interest in various fields, including drug development and metabolic research. Accurate and sensitive quantification is often crucial for its study. Direct analysis of this compound, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), can be challenging due to its low volatility and polar nature stemming from the carboxylic acid and amide functional groups.[1][2] Derivatization is a key sample preparation step to enhance its volatility and thermal stability, making it amenable to GC-MS analysis.[1] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic retention.[3][4]
This document provides detailed protocols for the derivatization of this compound for both GC-MS and LC-MS analysis.
Part 1: Derivatization for GC-MS Analysis
For GC-MS analysis, the primary goal of derivatization is to convert the polar carboxylic acid and the N-H group of the amide into less polar, more volatile functional groups. The two most common and effective methods for this purpose are silylation and esterification.[2]
Method 1: Silylation
Silylation involves the replacement of active hydrogens in the molecule with a trimethylsilyl (TMS) group.[5] This method is rapid and effective for derivatizing both the carboxylic acid and the amide proton.[1][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and efficient silylating reagent.[1]
Experimental Protocol: Silylation with BSTFA
-
Sample Preparation: Place approximately 0.1-1 mg of a dried sample of this compound into a 2 mL reaction vial. It is crucial to ensure the sample is completely dry, as any moisture will deactivate the silylating reagent.[1]
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Following dissolution, add 100 µL of BSTFA. For enhanced reactivity, especially if steric hindrance is a concern, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be included with the BSTFA.[1]
-
Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or water bath.[1]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. Typically, no extraction or work-up is required.[1]
Expected Quantitative Data (Silylation)
The following table summarizes the expected performance characteristics for the GC-MS analysis of silylated this compound. These values are representative and should be validated in the specific laboratory setting.
| Parameter | Expected Value |
| Derivatization Yield | > 95% |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-50 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 10% |
Workflow for Silylation and GC-MS Analysis
Caption: Workflow for the silylation of this compound.
Method 2: Esterification (Methylation)
Esterification is a robust method for derivatizing carboxylic acids, converting them into more volatile esters.[1][7] A common approach is the use of boron trifluoride (BF3) in methanol to form the methyl ester.[1][7]
Experimental Protocol: Esterification with BF3-Methanol
-
Sample Preparation: Accurately weigh 1 mg of this compound and place it in a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the vial.[1]
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[1][7]
-
Extraction: After the vial has cooled to room temperature, add 1 mL of a saturated sodium chloride solution and 1 mL of hexane. Vortex the mixture vigorously for 1 minute.[1]
-
Phase Separation: Allow the layers to separate. The derivatized analyte will be in the upper hexane layer.
-
Drying: Carefully transfer the upper hexane layer to a clean vial and add a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Expected Quantitative Data (Esterification)
The following table summarizes the expected performance characteristics for the GC-MS analysis of the methyl ester of this compound.
| Parameter | Expected Value |
| Derivatization Yield | > 90% |
| Limit of Detection (LOD) | 5-20 ng/mL |
| Limit of Quantification (LOQ) | 20-100 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
Workflow for Esterification and GC-MS Analysis
Caption: Workflow for the esterification of this compound.
Part 2: Derivatization for LC-MS/MS Analysis
For LC-MS/MS analysis, derivatization is not always necessary but can be employed to enhance sensitivity and improve chromatographic properties.[3][4] A targeted derivatization approach can introduce a readily ionizable tag to the molecule.
Method: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This method targets the carboxylic acid group and is designed to improve detection sensitivity in LC-MS analysis.[3][8] The reaction is quick and can be performed in an aqueous solution.[3][8]
Experimental Protocol: Derivatization with 3-NPH
-
Sample Preparation: For samples in a biological matrix like plasma, deproteinize 20 µL of the sample with four times the volume of ice-cold methanol containing an appropriate internal standard. Centrifuge, collect the supernatant, and dry it. Re-dissolve the residue in 100 µL of 70% methanol solution. For cleaner samples, dissolve an appropriate amount in 70% methanol.[3][8]
-
Reagent Addition: To the prepared sample solution, add 50 µL of a 3-Nitrophenylhydrazine hydrochloride (3-NPH) solution and 50 µL of an N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution.[8]
-
Reaction: Mix the solution and incubate at room temperature (25°C) for 30 minutes.[3][8]
-
Analysis: The reaction mixture can be directly injected into the LC-MS/MS system for analysis.
Expected Quantitative Data (3-NPH Derivatization)
The following table summarizes the expected performance characteristics for the LC-MS/MS analysis of the 3-NPH derivative of this compound.
| Parameter | Expected Value |
| Derivatization Yield | > 98% |
| Limit of Detection (LOD) | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 0.5-5 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
Workflow for 3-NPH Derivatization and LC-MS/MS Analysis
Caption: Workflow for 3-NPH derivatization for LC-MS/MS analysis.
Part 3: Direct Analysis by UPLC-MS/MS
For some N-acylglycines, which is the class of compounds that this compound belongs to, direct analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) without derivatization is possible and can provide high sensitivity and specificity.[9][10]
Experimental Protocol: Direct UPLC-MS/MS Analysis
-
Sample Preparation:
-
Plasma: Spike the plasma sample with a suitable stable isotope-labeled internal standard.[9]
-
Urine: Dilute the urine sample (e.g., 1:10) with the initial mobile phase. For more concentrated and cleaner samples, a solid-phase extraction (SPE) protocol using an anion exchange cartridge can be employed.[9]
-
-
Chromatography: Utilize a suitable reversed-phase UPLC column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for quantification.
Expected Quantitative Data (Direct UPLC-MS/MS)
The following table summarizes the expected performance characteristics for the direct UPLC-MS/MS analysis of this compound.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5-5 ng/mL |
| Limit of Quantification (LOQ) | 2-20 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 10% |
Logical Workflow for Method Selection
Caption: Logical workflow for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Identification of N-acylglycines by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. benchchem.com [benchchem.com]
- 10. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methoxybenzamido)acetic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(4-methoxybenzamido)acetic acid as a versatile ligand in coordination chemistry. Due to the limited availability of published data on the coordination complexes of this specific ligand, this document leverages findings from closely related N-acyl-α-amino acid derivatives, particularly N-(4-methoxybenzoyl) carbamothioyl glycine, to provide detailed experimental protocols and expected coordination behavior.
Ligand Profile: this compound
This compound, a derivative of the simplest amino acid, glycine, presents a compelling candidate for coordination chemistry. Its structure features a bidentate chelation site through the carboxylate oxygen and the amide nitrogen, allowing for the formation of stable five-membered rings with metal ions. The presence of the 4-methoxybenzoyl group introduces steric and electronic modifications compared to simple amino acids, potentially influencing the stability, geometry, and reactivity of the resulting metal complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.2 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO and Methanol |
| CAS Number | 13214-64-7 |
Experimental Protocols
Synthesis of this compound (Hippuric Acid Analogue)
This protocol is adapted from the Schotten-Baumann reaction for the synthesis of benzoyl glycine (hippuric acid) and can be applied for the synthesis of the title ligand.[1][2]
Materials:
-
Glycine
-
4-Methoxybenzoyl chloride
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Crushed ice
-
Carbon tetrachloride (optional, for purification)
-
Deionized water
-
Conical flask, Beakers, Büchner funnel, pH indicator paper (Congo red)
Procedure:
-
In a conical flask, dissolve glycine (1 molar equivalent) in a 10% NaOH solution.
-
Slowly add 4-methoxybenzoyl chloride (1.1 molar equivalents) to the alkaline glycine solution in small portions with vigorous shaking after each addition.
-
Continue shaking until the smell of 4-methoxybenzoyl chloride is no longer apparent, indicating the completion of the reaction.
-
Transfer the solution to a beaker and carefully acidify with concentrated HCl dropwise while stirring until the solution is acidic to Congo red paper (pH ~3-5).
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the crystalline precipitate of this compound by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water to remove any unreacted starting materials and salts.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as a water-ethanol mixture. An optional step to remove any benzoic acid impurity involves boiling the crude product in carbon tetrachloride for 10 minutes, followed by filtration.[1]
-
Dry the purified product in an oven at an appropriate temperature.
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of the ligand.
Synthesis of Transition Metal Complexes
The following protocol is adapted from the synthesis of metal complexes with a closely related ligand, ((4-methoxy benzoyl) carbamothioyl) glycine.[3][4][5] This procedure can be used as a starting point for the synthesis of complexes with this compound.
Materials:
-
This compound (Ligand)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Transition metal salts (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) for solubility and conductivity measurements.
Procedure:
-
Dissolve the ligand (2 molar equivalents) in ethanol containing one equivalent of KOH to deprotonate the carboxylic acid.
-
In a separate flask, dissolve the transition metal salt (1 molar equivalent) in ethanol.
-
Slowly add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours to ensure the completion of the complexation reaction.
-
A precipitate of the metal complex should form. Collect the solid product by filtration.
-
Wash the precipitate with ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
Diagram 2: General Scheme for Metal Complex Synthesis
Caption: Protocol for metal complex synthesis.
Characterization of Metal Complexes
Based on studies of analogous compounds, the following characterization techniques are recommended:[3][6]
-
Elemental Analysis (C, H, N): To confirm the stoichiometry of the complexes.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. Complexes of the type [M(L)₂] are expected to be non-electrolytes.[3]
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the carboxylate and amide groups upon complexation is indicative of their involvement in bonding to the metal ion.
-
UV-Visible Spectroscopy: To study the electronic transitions and to infer the geometry of the complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which provides information about the electronic configuration and geometry of the central metal ion.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes.
Table 2: Expected Spectroscopic and Physical Data for Metal Complexes
| Metal Ion | Expected Geometry | Magnetic Moment (μB) | Key IR Shifts (cm⁻¹) |
| Mn(II) | Tetrahedral | ~5.9 | Shift in ν(C=O) and ν(N-H) |
| Co(II) | Tetrahedral | ~4.4 - 4.8 | Shift in ν(C=O) and ν(N-H) |
| Ni(II) | Tetrahedral | ~3.2 - 4.0 | Shift in ν(C=O) and ν(N-H) |
| Cu(II) | Square Planar | ~1.8 - 2.2 | Shift in ν(C=O) and ν(N-H) |
| Zn(II) | Tetrahedral | Diamagnetic | Shift in ν(C=O) and ν(N-H) |
Data inferred from the study of ((4-methoxy benzoyl) carbamothioyl) glycine complexes.[3]
Potential Applications and Signaling Pathways
While specific biological activities for metal complexes of this compound have not been reported, N-acyl amino acids and their derivatives are known to be involved in various biological signaling pathways.[7][8][9] Metal complexation can enhance or modify these activities.
Potential Areas of Application:
-
Antimicrobial Agents: Transition metal complexes of amino acid derivatives often exhibit enhanced antimicrobial activity compared to the free ligands.[10]
-
Anticancer Agents: The coordination of metal ions can lead to novel compounds with potential anticancer properties.
-
Catalysis: The metal centers in these complexes can act as catalysts in various organic reactions.
Diagram 3: Hypothetical Signaling Pathway Modulation
Caption: Potential cellular targets of the metal complexes.
Further research is necessary to elucidate the specific signaling pathways modulated by this compound and its metal complexes. The structural similarity to endogenous N-acyl amino acids suggests potential interactions with receptors and enzymes involved in lipid signaling.[7][9]
Conclusion
This compound is a promising ligand for the synthesis of novel coordination compounds. The protocols and data presented in these application notes, derived from closely related systems, provide a solid foundation for researchers to explore the coordination chemistry and potential applications of this ligand. Further studies, including single-crystal X-ray diffraction and detailed biological evaluations, are warranted to fully uncover the potential of these metal complexes in materials science and drug development.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. globalconference.info [globalconference.info]
- 3. pjmhsonline.com [pjmhsonline.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]
- 8. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols: High-Throughput Screening Assays Involving 2-(4-Methoxybenzamido)acetic Acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on high-throughput screening (HTS) assays specifically involving 2-(4-Methoxybenzamido)acetic acid is limited. The following application notes and protocols are representative examples of how a compound with this chemical scaffold could be screened in a high-throughput format against a relevant biological target. The experimental details provided are illustrative and would require optimization for a specific biological question.
Introduction
This compound is a small molecule belonging to the class of N-acylated amino acids. This structural motif is present in various biologically active compounds and can serve as a versatile scaffold for library synthesis in drug discovery. High-throughput screening (HTS) is a key technology for identifying initial hits from large compound libraries that modulate the activity of a biological target. This document outlines hypothetical HTS applications and protocols for screening compounds like this compound.
Application Note 1: High-Throughput Screening for Inhibitors of a Target Cysteine Protease
Assay Principle
This application note describes a fluorescence-based biochemical assay designed to identify inhibitors of a target cysteine protease. The assay utilizes a fluorogenic substrate that is cleaved by the active enzyme, releasing a fluorescent reporter. Inhibitors of the protease will prevent or reduce substrate cleavage, leading to a decrease in the fluorescent signal. This method is readily adaptable to a high-throughput format.
Experimental Workflow
The overall workflow for a typical HTS campaign is depicted below.
Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.
Detailed Protocol: Cysteine Protease Inhibition HTS
1. Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Tween-20.
-
Target Cysteine Protease: Stock solution at 1 mg/mL, diluted to the final working concentration in Assay Buffer.
-
Fluorogenic Substrate: Specific peptide substrate with a fluorescent reporter (e.g., Rhodamine 110), stock solution in DMSO.
-
Compound Library: Including this compound and its analogs, typically plated at 10 mM in DMSO.
-
Positive Control: A known inhibitor of the target protease.
-
Negative Control: DMSO.
-
Assay Plates: 384-well, low-volume, black, flat-bottom plates.
2. Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plate to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume. Also, plate positive and negative controls.
-
Enzyme Addition: Add 2.5 µL of the diluted target cysteine protease solution to each well of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly to mix. Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 2.5 µL of the fluorogenic substrate solution to each well.
-
Kinetic Reading: Immediately place the assay plates into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence signal every minute for 20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_bkg) / (Rate_neg_ctrl - Rate_bkg)) where Rate_bkg is the background signal (no enzyme).
-
Identify primary "hits" as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Data Presentation: Summary of HTS Results
Primary hits from the HTS would be subjected to dose-response analysis to determine their potency (IC50). The results would be summarized in a table.
| Compound ID | Scaffold | Max Inhibition (%) | IC50 (µM) |
| Cmpd-001 | This compound | 95 | 5.2 |
| Cmpd-002 | Analog A | 88 | 12.7 |
| Cmpd-003 | Analog B | 92 | 8.1 |
| Pos-Ctrl | Known Inhibitor | 100 | 0.1 |
Application Note 2: Targeting a Hypothetical Signaling Pathway
Pathway Context
Compounds based on the this compound scaffold could potentially modulate protein-protein interactions (PPIs) within a signaling cascade. For illustrative purposes, we consider a hypothetical pathway where an upstream kinase activates a transcription factor, leading to the expression of a reporter gene.
Caption: Hypothetical Signaling Pathway Targeted by a Small Molecule.
Protocol: Cell-Based Reporter Gene Assay
This protocol describes a cell-based assay to screen for inhibitors of the aforementioned hypothetical signaling pathway using a luciferase reporter gene.
1. Reagents and Materials:
-
Cell Line: A stable cell line expressing the necessary pathway components and a luciferase reporter gene under the control of the target transcription factor.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Stimulant: A ligand or growth factor that activates the signaling pathway.
-
Luciferase Assay Reagent: A commercial kit for detecting luciferase activity.
-
Compound Library: As described previously.
-
Assay Plates: 384-well, white, solid-bottom, tissue culture-treated plates.
2. Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 10 nL of compounds from the library plates to the cell plates.
-
Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C.
-
Stimulation: Add 5 µL of the stimulant at a pre-determined optimal concentration to all wells except the negative controls.
-
Incubation: Incubate the plates for 6-8 hours at 37°C to allow for reporter gene expression.
-
Luciferase Detection: Equilibrate the plates to room temperature. Add 25 µL of the luciferase assay reagent to each well.
-
Signal Reading: Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Calculate percent inhibition relative to DMSO-treated, stimulated controls.
-
Identify primary hits based on a predefined inhibition threshold.
-
Perform counter-screens (e.g., a cytotoxicity assay) to eliminate compounds that non-specifically affect cell viability or the reporter enzyme.
By employing these or similar HTS methodologies, the biological activity of this compound and its derivatives can be systematically explored to identify novel starting points for drug discovery programs.
Application Notes and Protocols for 2-(4-Methoxybenzamido)acetic Acid in Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the synthesis, antibacterial screening, and preliminary mechanism of action studies of the novel compound 2-(4-Methoxybenzamido)acetic acid. The protocols detailed herein are based on established techniques in antimicrobial research.
Synthesis of this compound
A reliable method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of an amino acid. This procedure is adaptable for laboratory-scale synthesis.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
Materials:
-
Glycine
-
4-Methoxybenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1 equivalent) in a 10% aqueous solution of sodium hydroxide. Cool the flask in an ice bath.
-
Acylation: While stirring vigorously, slowly add 4-methoxybenzoyl chloride (1.1 equivalents) dropwise to the cold glycine solution. Maintain the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. A precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a pure solid.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antibacterial Activity Assessment
The initial evaluation of the antibacterial properties of this compound can be performed using standard methods such as the agar well diffusion assay for a qualitative screening, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay
This method provides a preliminary assessment of the compound's ability to inhibit bacterial growth.
Experimental Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.
-
Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of a known concentration of this compound (dissolved in a suitable solvent like DMSO) into each well. A solvent control (DMSO) and a positive control (a standard antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.
Experimental Protocol:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Table 1: Exemplary MIC Values of this compound against Selected Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 64 |
| Bacillus subtilis ATCC 6633 | Positive | 128 |
| Escherichia coli ATCC 25922 | Negative | >256 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >256 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Time-Kill Kinetic Assay
This assay helps to determine whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate flasks containing the bacterial suspension. Include a growth control without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate on MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Table 2: Exemplary Time-Kill Assay Results for S. aureus ATCC 29213
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 |
| 4 | 7.8 | 5.3 | 4.5 | 3.9 |
| 8 | 8.9 | 5.1 | 3.8 | <2.0 |
| 24 | 9.2 | 4.9 | <2.0 | <2.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Preliminary Mechanism of Action Studies
To understand how this compound exerts its antibacterial effect, preliminary mechanism of action studies can be conducted, focusing on cell membrane integrity and interaction with bacterial DNA.
Bacterial Cell Membrane Permeability Assay
This assay assesses whether the compound disrupts the bacterial cell membrane.
Experimental Protocol:
-
Bacterial Suspension: Prepare a mid-log phase bacterial culture and resuspend the cells in a suitable buffer.
-
Treatment: Treat the bacterial suspension with this compound at its MIC. Include a positive control (a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Fluorescent Dye Staining: Add a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.
DNA Interaction Assay (Gel Retardation Assay)
This assay can indicate if the compound binds to bacterial DNA, potentially interfering with DNA replication or transcription.
Experimental Protocol:
-
DNA Preparation: Isolate bacterial genomic DNA or use a specific plasmid DNA.
-
Binding Reaction: Incubate the DNA with increasing concentrations of this compound in a suitable binding buffer.
-
Gel Electrophoresis: Run the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. If the compound binds to the DNA, the migration of the DNA through the gel will be retarded, resulting in a band shift.
Synthetic Routes to Functionalized 2-(4-Methoxybenzamido)acetic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2-(4-methoxybenzamido)acetic acid analogs. This class of compounds, also known as N-(4-methoxybenzoyl)glycine derivatives, serves as a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its members, including antimicrobial and anticancer properties.[1][2] The modular nature of their synthesis allows for extensive functionalization, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.
Introduction
This compound and its analogs are N-acylglycine derivatives. N-acylglycines are endogenous lipid signaling molecules involved in various physiological processes, including inflammation, pain perception, and energy homeostasis.[3][4] Synthetic analogs of these molecules are of significant interest for their potential to modulate these pathways and serve as therapeutic agents. The core structure consists of a 4-methoxybenzoyl group connected to a glycine backbone via an amide linkage. Functionalization can be readily introduced on both the aromatic ring of the benzoyl moiety and the α-carbon of the glycine unit, providing a rich chemical space for optimization of biological activity.
General Synthetic Strategies
The primary method for synthesizing this compound analogs is through the formation of an amide bond between a glycine derivative and a 4-methoxybenzoic acid derivative. The choice of specific synthetic route often depends on the desired functionalization and the scale of the reaction.
A general workflow for the synthesis is outlined below:
Caption: General workflow for the synthesis of functionalized this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of the Core Structure via the Acid Chloride Method
This protocol describes the synthesis of the parent compound, this compound, using the robust Schotten-Baumann reaction conditions.[2]
Step 1a: Preparation of 4-Methoxybenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (2-3 equivalents).
-
Heat the mixture to reflux for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.
Step 1b: Amide Coupling with Glycine
-
Dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2 M).
-
Cool the glycine solution to 0-5 °C in an ice bath.
-
Slowly add the 4-methoxybenzoyl chloride (1.0-1.1 equivalents) dropwise to the cooled glycine solution with vigorous stirring, while simultaneously adding an aqueous solution of sodium hydroxide to maintain a pH between 9-10.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of Functionalized Analogs using Amide Coupling Reagents
This protocol is suitable for synthesizing a variety of functionalized analogs by coupling a substituted 4-methoxybenzoic acid with a functionalized amino acid ester, followed by ester hydrolysis. This method is particularly useful for sensitive substrates.
Step 2a: Amide Coupling
-
To a stirred solution of the desired α-amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF), add triethylamine (2.0 equivalents) at 0 °C.
-
In a separate flask, dissolve the substituted 4-methoxybenzoic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous CH₂Cl₂ or DMF.
-
Add the carboxylic acid solution to the amino acid ester solution and stir the mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (Tlač).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-methoxybenzoyl)glycine methyl ester analog.
Step 2b: Ester Hydrolysis
-
Dissolve the purified methyl ester from Step 2a in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final functionalized this compound analog.
Data Presentation
The following table summarizes quantitative data for the synthesis of various this compound analogs, providing a comparative overview of different synthetic methods and substitutions.
| Entry | R¹ (on Glycine) | R² (on Benzoyl Ring) | Coupling Method | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H | H | Acid Chloride | Water/NaOH | 2 | ~90 | [2] |
| 2 | CH₃ | H | EDC/HOBt | CH₂Cl₂ | 12 | 85-95 | [5] |
| 3 | CH(CH₃)₂ | H | EDC/HOBt | CH₂Cl₂ | 12 | 99 | [5] |
| 4 | H | 3-OCH₃ | EDC/HOBt | CH₂Cl₂ | 12 | ~90 | [5] |
| 5 | H | 4-Cl | Acid Chloride | Water/NaOH | 2-3 | High | N/A |
| 6 | H | 4-NO₂ | Acid Chloride | Water/NaOH | 2-3 | High | [2] |
| 7 | H | 2-OCH₃, 4-SO₂NH₂ | Thionyl Chloride | Isopropyl Acetate | 2-3 | 93 | [6] |
| 8 | (CH₂)₁₀CH₃ | H | DCC/DMAP | CH₂Cl₂ | N/A | 88 | [7] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Biological Activity and Signaling Pathways
N-acylglycines and their synthetic analogs have been shown to interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in lipid metabolism.[3][8] Some benzamide derivatives have demonstrated potential as anticancer agents by inducing apoptosis.[9] The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and is often dysregulated in cancer. Certain glycine derivatives have been shown to modulate MAPK signaling.[10] A plausible mechanism of action for a functionalized this compound analog as a potential anticancer agent could involve the modulation of the MAPK/ERK pathway, leading to the induction of apoptosis.
Caption: Plausible MAPK signaling pathway modulation by a this compound analog.
References
- 1. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine Administration Alters MAPK Signaling Pathways and Causes Neuronal Damage in Rat Brain: Putative Mechanisms Involved in the Neurological Dysfunction in Nonketotic Hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxybenzamido)acetic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2-(4-Methoxybenzamido)acetic acid, focusing on improving yield and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of glycine with 4-methoxybenzoyl chloride in the presence of a base.[1][2] This reaction is typically performed in a two-phase solvent system, such as dichloromethane and water, where the base neutralizes the hydrochloric acid byproduct.[2]
Q2: Why is a base necessary for this reaction? A2: A base, typically aqueous sodium hydroxide (NaOH), is crucial for two main reasons. First, it deprotonates the amino group of glycine, increasing its nucleophilicity. Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the acid chloride.[1] Without a base, the HCl would protonate the unreacted glycine, rendering it non-nucleophilic and stopping the reaction.[1][3]
Q3: What are the primary side reactions to be aware of? A3: The main side reaction is the hydrolysis of the highly reactive 4-methoxybenzoyl chloride by water or hydroxide ions to form 4-methoxybenzoic acid.[4][5] This side reaction consumes the acylating agent and can complicate product purification. To minimize hydrolysis, the reaction is often run at low temperatures (e.g., 0-5 °C), and the 4-methoxybenzoyl chloride is added slowly to a well-stirred mixture.
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[6] A suitable mobile phase, such as a mixture of n-butanol, acetic acid, and water (e.g., 3:1:1), can be used to separate the product from the starting materials on a silica gel plate.[7] The spots can be visualized under UV light or by using a ninhydrin stain, which will detect the unreacted glycine.
Q5: What is the expected purity of the final product? A5: With proper purification, such as recrystallization, the purity of this compound can be greater than 98%.[8]
Synthesis Pathway and Troubleshooting Workflow
The following diagrams illustrate the general synthesis pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Base Insufficiency: Not enough base to neutralize HCl, leading to protonation of glycine.[1] 3. Hydrolysis of Acid Chloride: The acylating agent was hydrolyzed before it could react with glycine.[4] | 1. Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time at room temperature. 2. Ensure at least two equivalents of base are used: one to deprotonate glycine and one to neutralize the HCl byproduct.[3] 3. Maintain a low temperature (0-5 °C) during the slow, dropwise addition of 4-methoxybenzoyl chloride to the vigorously stirred reaction mixture. |
| Product is an Oil or Gummy Solid | 1. Presence of Impurities: Contamination with unreacted starting materials or byproducts like 4-methoxybenzoic acid can inhibit crystallization. 2. Incorrect pH: The pH of the solution after acidification is not optimal for precipitation. | 1. Wash the crude product thoroughly with cold water to remove water-soluble impurities. Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. 2. Ensure the pH is adjusted to approximately 2-3 with concentrated HCl to fully protonate the carboxylic acid group, which decreases its water solubility.[4] |
| Product Fails to Precipitate Upon Acidification | 1. Product is too soluble: The concentration of the product in the solution is below its solubility limit. 2. Excessive volume: The reaction volume is too large. | 1. If the solution is clear after acidification, try adding a small seed crystal of the product to induce crystallization. Alternatively, place the solution in an ice bath for an extended period. 2. Reduce the volume of the solution by rotary evaporation (if no organic solvent is present) or by extraction into an organic solvent, which is then concentrated. |
| Product Contaminated with 4-Methoxybenzoic Acid | 1. Hydrolysis of 4-methoxybenzoyl chloride: This is a common side reaction.[5] 2. Impure starting material: The 4-methoxybenzoyl chloride may have already contained the corresponding acid. | 1. Purify the crude product by recrystallization. A solvent system like ethanol/water is often effective. The desired product is typically less soluble in this mixture than the 4-methoxybenzoic acid impurity. 2. During the workup, after acidification, the crude solid can be washed with a cold, dilute solution of sodium bicarbonate. This will convert the more acidic 4-methoxybenzoic acid into its water-soluble sodium salt, which can be washed away, while the less acidic product remains as a solid. |
Data Presentation: Yield Optimization
| Parameter | Condition A (Standard) | Condition B (Potentially Higher Yield) | Condition C (Lower Yield/Risk) | Expected Outcome/Rationale |
| Base | 2.2 eq. NaOH | 2.5 eq. NaOH | 1.0 eq. NaOH | Sufficient base is critical to drive the reaction to completion. Less than 2 equivalents will result in a lower yield.[1] |
| Temperature | 0 °C then RT | 0 °C throughout | Room Temperature | Low temperature minimizes the hydrolysis of the acid chloride, a major side reaction.[4] |
| Solvent System | Dichloromethane / Water | Tetrahydrofuran / Water | Water only | A biphasic system helps to keep the acid chloride in the organic phase, away from the bulk aqueous base, reducing hydrolysis.[2] |
| Addition Rate | 15-30 min | 30-45 min | < 5 min (dump addition) | Slow addition ensures the reactive acid chloride is consumed by glycine as it is added, rather than by side reactions. |
| Stirring Speed | 500 rpm | >1000 rpm | <200 rpm | Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.[3] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a standard procedure for the synthesis of the title compound via the Schotten-Baumann reaction.
Materials:
-
Glycine (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
4-Methoxybenzoyl chloride (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Dichloromethane (DCM) (optional, for biphasic system)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 eq) in a 10% aqueous solution of NaOH (containing 2.2 eq of NaOH). If using a biphasic system, add an equal volume of DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice bath while stirring.
-
Acylation: Slowly add 4-methoxybenzoyl chloride (1.1 eq) dropwise to the cold, vigorously stirred glycine solution over a period of 20-30 minutes. Ensure the temperature remains below 10 °C during the addition.
-
Reaction: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Acidification: Cool the reaction mixture again in an ice bath. Slowly add concentrated HCl with stirring until the pH of the aqueous phase is between 2 and 3. A white precipitate of this compound should form.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with several portions of cold deionized water to remove any remaining salts. Dry the product under vacuum to yield the final product.[4]
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals, which are then collected by filtration.
References
- 1. byjus.com [byjus.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. TLC of aminoacids and short peptides [reachdevices.com]
- 8. calpaclab.com [calpaclab.com]
"troubleshooting solubility issues with 2-(4-Methoxybenzamido)acetic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(4-Methoxybenzamido)acetic acid (also known as N-(4-methoxybenzoyl)glycine).
Troubleshooting Guide
Low solubility can be a significant hurdle in experimental workflows. This guide provides a systematic approach to addressing common solubility challenges with this compound.
My this compound is not dissolving in my desired solvent.
This is a common issue, particularly with aqueous buffers. The following flowchart outlines a step-by-step process to troubleshoot and resolve solubility problems.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
Here is a summary of the known and predicted properties for this compound and similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1][2] |
| Molecular Weight | 209.20 g/mol | PubChem[1][2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Predicted XLogP3 | -0.2 | PubChem[1] |
| Estimated pKa (Carboxylic Acid) | 2.3 - 2.4 (for the similar N-(4-Methoxybenzyl)glycine) | Smolecule[4] |
| Predicted pKa (Carboxylic Acid) | 3.74 (for the similar p-Methylhippuric acid) | HMDB[5] |
Note: XLogP3 is a computationally predicted octanol-water partition coefficient. pKa values are for structurally similar compounds and should be used as an estimate.
Q2: What is the expected solubility of this compound in common solvents?
| Solvent | Expected Solubility | Rationale / Analogous Data |
| Water | Slightly soluble to moderately soluble. | The carboxylic acid group can hydrogen bond with water. A related compound, N-(4-Methoxybenzyl)glycine, is reported to have moderate to high water solubility.[4] However, 4-Methylhippuric acid is only slightly soluble in water.[6] Solubility is expected to be highly pH-dependent. |
| DMSO | Soluble | A common polar aprotic solvent for poorly water-soluble compounds.[7] 2-Methylhippuric acid is slightly soluble in DMSO.[8] |
| Ethanol / Methanol | Soluble | Polar protic solvents that can interact with the polar groups of the molecule. N-(4-Methoxybenzyl)glycine has excellent solubility in ethanol and methanol.[4] |
| DMF | Soluble | A polar aprotic solvent often effective for dissolving carboxylic acids.[4] |
Q3: How does pH affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH. At acidic pH (below its pKa), the carboxylic acid will be in its protonated, neutral form, which is generally less soluble. By increasing the pH with a base, the carboxylic acid is deprotonated to form a carboxylate salt, which is typically much more water-soluble.[4][6]
Caption: pH-dependent equilibrium of a carboxylic acid.
Experimental Protocols
Here are detailed methodologies for the key troubleshooting steps. Always start with small quantities of your compound to test these methods before scaling up.
Protocol 1: pH Adjustment for Solubilization in Aqueous Buffers
This method is effective for preparing aqueous stock solutions.
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Weigh the desired amount of this compound and place it in a sterile container.
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Add a small volume of your target aqueous buffer (e.g., PBS, TRIS). The compound will likely not dissolve completely at this stage.
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While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
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Monitor the mixture. Continue adding the basic solution until the compound fully dissolves, indicating the formation of the soluble carboxylate salt.[6]
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Measure the final pH of the solution to ensure it is within the acceptable range for your experiment.
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Important: Check the stability of your compound at the final pH. Also, ensure that the final pH will not negatively impact your downstream assay.
Protocol 2: Using Co-solvents to Prepare a Concentrated Stock
This is a common method for compounds intended for use in cell-based assays or other biological experiments where the final concentration of the organic solvent must be low.
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Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound in 100% DMSO or ethanol. Ensure it is fully dissolved.
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To prepare your final working solution, perform a serial dilution. Add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer.
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Caution: Never add the aqueous buffer to the concentrated organic stock, as this can cause the compound to precipitate.
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The final concentration of the organic solvent in your assay should be minimized. For cell-based assays, the final DMSO concentration should typically be less than 0.5%.[7] Always run a vehicle control (buffer with the same final concentration of the organic solvent but without the compound) to account for any effects of the solvent itself.[7]
Protocol 3: Physical Dissolution Aids
These methods can be used in conjunction with the protocols above to assist in dissolving stubborn particles.
-
Sonication: Place the vial containing the compound and solvent in a sonicator bath. Sonicate in short bursts (e.g., 5-10 minutes) to break up solid aggregates and increase the surface area for dissolution.[4]
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Gentle Warming: Gently warm the solution (e.g., to 37°C) while stirring.[4] This can increase the kinetic energy and help overcome the lattice energy of the solid. Be cautious, as excessive heat can degrade some compounds. Always check the compound's stability at elevated temperatures. If the compound dissolves upon heating, be aware that it may precipitate upon cooling back to room temperature.
References
- 1. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxybenzoyl)glycine|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 5. Human Metabolome Database: Showing metabocard for p-Methylhippuric acid (HMDB0013292) [hmdb.ca]
- 6. chembk.com [chembk.com]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. 2-METHYLHIPPURIC ACID | 42013-20-7 [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Methoxybenzamido)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2-(4-Methoxybenzamido)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the Schotten-Baumann reaction of glycine with 4-methoxybenzoyl chloride.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Extend the reaction time if starting materials are still present. | Disappearance of starting material spots (glycine and 4-methoxybenzoyl chloride) and intensification of the product spot on the TLC plate. |
| Hydrolysis of 4-Methoxybenzoyl chloride | Ensure the reaction is performed under anhydrous conditions where possible before the addition of the aqueous base. Add the 4-methoxybenzoyl chloride slowly to the reaction mixture. Maintain a low reaction temperature (0-5 °C) during the addition of the acid chloride. | Minimized formation of 4-methoxybenzoic acid as a byproduct, leading to a higher yield of the desired amide. |
| Suboptimal pH | The pH of the reaction mixture should be maintained between 8-10 to ensure the glycine is deprotonated and nucleophilic, while minimizing hydrolysis of the acid chloride.[2] Use a pH meter to monitor and adjust the pH by dropwise addition of a suitable base (e.g., 10% NaOH solution). | An increased rate of the desired N-acylation reaction and a decrease in side reactions, resulting in a higher yield. |
| Product Loss During Work-up and Purification | During extraction, ensure the pH of the aqueous layer is acidified to ~2 to fully precipitate the product before filtration. When washing the filtered product, use a minimal amount of ice-cold solvent to avoid redissolving the crystals.[3] | Maximized recovery of the synthesized product during the isolation and purification steps. |
Issue 2: Product Impurity and Discoloration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Materials | Improve the purification process by recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water).[4] | A pure, crystalline product with a sharp melting point. |
| Formation of 4-methoxybenzoic acid | This byproduct arises from the hydrolysis of 4-methoxybenzoyl chloride. During work-up, most of this acid can be removed by washing the crude product with a saturated sodium bicarbonate solution. The desired product, being a weaker acid, will remain largely un-dissolved. | Selective removal of the more acidic byproduct, leading to a purer final product. |
| Formation of Di-acylated Glycine or other side products | Optimize the stoichiometry of the reactants. Use a slight excess of glycine to ensure the complete consumption of the acid chloride. | Minimized formation of over-acylated byproducts. |
| Product Discoloration (Off-white or brownish) | Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[4] | A white or colorless crystalline product. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a Schotten-Baumann reaction, which is a nucleophilic acyl substitution. The deprotonated amine group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. An aqueous base is used to neutralize the HCl byproduct, driving the reaction to completion.[5]
Q2: What is the optimal temperature for this reaction?
A2: The reaction is typically carried out at a low temperature, especially during the addition of the reactive 4-methoxybenzoyl chloride, to minimize its hydrolysis. A temperature range of 0-5 °C is recommended for the addition, after which the reaction can be allowed to slowly warm to room temperature.[6]
Q3: Which base should I use and in what concentration?
A3: A 10% aqueous solution of sodium hydroxide (NaOH) is a commonly used and effective base for the Schotten-Baumann reaction.[5] Other bases such as potassium hydroxide or sodium carbonate can also be used. The key is to maintain the pH of the reaction mixture between 8 and 10.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure sharp spots. The disappearance of the starting materials (glycine and 4-methoxybenzoyl chloride) and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a highly effective method for purifying the crude this compound.[4] A mixed solvent system, such as ethanol and water, is often suitable. The crude product is dissolved in a minimum amount of hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound (Hypothetical Data)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 0 - 5 | 4 | 85 | Clean reaction with minimal byproducts. |
| 2 | 25 (Room Temp) | 2 | 70 | Increased rate of reaction but also more hydrolysis of the acid chloride observed. |
| 3 | 50 | 1 | 45 | Significant formation of 4-methoxybenzoic acid due to rapid hydrolysis. |
Table 2: Influence of Different Bases on the Yield of this compound (Hypothetical Data)
| Entry | Base | pH | Yield (%) | Observations |
| 1 | Sodium Hydroxide | 9 | 88 | Efficient reaction with good pH control. |
| 2 | Potassium Carbonate | 8.5 | 82 | Slower reaction rate compared to NaOH. |
| 3 | Triethylamine | 10 | 75 | Organic base, useful in anhydrous conditions, but can be harder to remove during work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Preparation of Glycine Solution: In a 250 mL beaker, dissolve glycine (1.0 eq) in a 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with gentle stirring.
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Preparation of Acid Chloride Solution: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.05 eq) in a suitable organic solvent such as dichloromethane or toluene.
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Reaction: Slowly add the 4-methoxybenzoyl chloride solution dropwise to the cold glycine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. Simultaneously, add a 10% aqueous sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting materials are consumed.[1]
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Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with 1M HCl and then with brine.
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Product Isolation: Acidify the aqueous layer to a pH of ~2 with concentrated HCl. A white precipitate of this compound should form.
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Purification: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.[3] The crude product can be further purified by recrystallization from an ethanol/water mixture.
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Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. biotage.com [biotage.com]
Technical Support Center: Purification of Crude 2-(4-Methoxybenzamido)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(4-Methoxybenzamido)acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, primarily focusing on recrystallization techniques.
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling the recrystallization solvent. | The compound is too soluble in the chosen solvent, even at low temperatures. | • Concentrate the solution by boiling off some of the solvent to increase the solute concentration. • If using a single solvent system, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until turbidity persists. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly. • Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath). |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, causing it to melt rather than dissolve. • The solution is supersaturated, leading to rapid precipitation instead of crystallization. • High levels of impurities are present, depressing the melting point of the mixture. | • Select a solvent with a lower boiling point. • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. • Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization. |
| The recrystallized product has a low yield. | • Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor. • Premature crystallization occurred during a hot filtration step. • The crystals were washed with too much cold solvent. | • Use the minimum amount of hot solvent necessary to dissolve the crude product. • Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystal formation. • Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The crystals are colored. | Colored impurities are co-crystallizing with the product. | • Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive use of charcoal can adsorb the desired product, reducing the yield. |
| The purity of the product has not significantly improved. | The chosen recrystallization solvent does not effectively differentiate between the product and the impurities. | • Experiment with different solvent systems. A mixed solvent system (e.g., ethanol-water) can often provide better separation. • Consider alternative purification methods such as column chromatography if recrystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: When synthesized via the Schotten-Baumann reaction, common impurities include unreacted starting materials such as glycine and 4-methoxybenzoyl chloride, as well as 4-methoxybenzoic acid, which is formed from the hydrolysis of 4-methoxybenzoyl chloride.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on its solubility profile, polar protic solvents like ethanol and methanol are good starting points. An ethanol-water mixed solvent system is also highly effective, as the compound is soluble in hot ethanol and less soluble in water.
Q3: How can I determine the best solvent system for recrystallization?
A3: To find the ideal solvent, test the solubility of a small amount of your crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble; the two solvents must be miscible.
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals by concentrating the mother liquor and cooling it again. However, this second crop may be less pure than the first.
Q5: What is the expected melting point of pure this compound?
A5: The melting point of pure this compound is typically in the range of 185-188 °C. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 15-30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization using Ethanol-Water
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Dissolution: In a fume hood, dissolve the crude product in the minimum amount of hot ethanol in an Erlenmeyer flask.
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Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy. This indicates the saturation point.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
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Drying: Dry the purified product under vacuum.
Quantitative Data Summary
The following table presents illustrative data for the purification of crude this compound by recrystallization.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (Crude) (%) | Purity (Purified) (%) |
| Single-Solvent (Ethanol) | 5.0 | 4.1 | 82 | 85 | 97 |
| Two-Solvent (Ethanol-Water) | 5.0 | 4.4 | 88 | 85 | 99 |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
"common side reactions in the synthesis of 2-(4-Methoxybenzamido)acetic acid"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxybenzamido)acetic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Schotten-Baumann reaction between 4-methoxybenzoyl chloride and glycine.
Q1: My final product yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. The most common issue is the premature hydrolysis of the 4-methoxybenzoyl chloride starting material.
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Issue: Hydrolysis of 4-methoxybenzoyl chloride. 4-methoxybenzoyl chloride reacts with water to form the unreactive 4-methoxybenzoic acid (anisic acid).[1][2] This is a significant side reaction in the aqueous basic conditions of the Schotten-Baumann reaction.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of 4-methoxybenzoyl chloride to slow the rate of hydrolysis.
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pH Control: Ensure the pH of the reaction mixture is maintained in the optimal range for aminolysis over hydrolysis. The base should be added to neutralize the HCl formed during the reaction, but an excessively high pH can accelerate the hydrolysis of the acyl chloride.
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Vigorous Stirring: In a biphasic Schotten-Baumann reaction, vigorous stirring is crucial to ensure that the 4-methoxybenzoyl chloride preferentially reacts with the glycine in the aqueous phase rather than with water.[3]
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Reagent Quality: Use dry solvents and ensure the 4-methoxybenzoyl chloride is of high purity and has been stored under anhydrous conditions to prevent degradation from atmospheric moisture.
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Q2: I am observing a significant amount of a white, water-insoluble precipitate that is not my desired product. What is it and how can I avoid it?
A2: This is likely 4-methoxybenzoic acid, the hydrolysis product of 4-methoxybenzoyl chloride.[1]
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Issue: Formation of 4-methoxybenzoic acid. This side-product arises from the reaction of 4-methoxybenzoyl chloride with water.
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Troubleshooting Steps:
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Follow the recommendations in A1 to minimize hydrolysis.
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Purification: While prevention is key, 4-methoxybenzoic acid can be removed during workup. Both the desired product and the 4-methoxybenzoic acid are carboxylic acids. Separation can be challenging, but differences in solubility may be exploited. Recrystallization from a suitable solvent can help purify the desired product.
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Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting materials. How can I improve the purification?
A3: Contamination with starting materials indicates an incomplete reaction.
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Issue: Presence of unreacted glycine or 4-methoxybenzoyl chloride.
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Troubleshooting Steps:
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Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. A typical procedure suggests stirring for 1 hour in an ice bath and an additional 2 hours at room temperature.[1]
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Stoichiometry: Using a slight excess (1.1 equivalents) of 4-methoxybenzoyl chloride can help drive the reaction to completion.[1]
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Workup: During the workup, acidification of the reaction mixture to pH 2-3 will precipitate the product, this compound.[1] Unreacted glycine will remain in the aqueous solution. Any remaining 4-methoxybenzoyl chloride will be hydrolyzed to 4-methoxybenzoic acid upon acidification and washing. Washing the collected precipitate with cold water will help remove any water-soluble impurities.[1]
-
Frequently Asked Questions (FAQs)
Q4: What is the most common side reaction in the synthesis of this compound?
A4: The most prevalent side reaction is the hydrolysis of the acylating agent, 4-methoxybenzoyl chloride, to form 4-methoxybenzoic acid (anisic acid).[2] This occurs because the reaction is typically carried out in an aqueous basic solution.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid). The disappearance of the starting materials (glycine and 4-methoxybenzoyl chloride) and the appearance of the product spot can be tracked over time.
Q6: What are the expected spectroscopic characteristics of the final product?
A6: The structure of this compound can be confirmed using standard spectroscopic techniques:
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¹H NMR: Expect to see signals corresponding to the protons on the methoxy group, the aromatic ring, the methylene group of the acetic acid moiety, and the amide N-H.
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¹³C NMR: Signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbon should be present.
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FTIR: Look for characteristic peaks for the N-H stretch, C=O stretches of the amide and carboxylic acid, and the C-O stretch of the methoxy group.
Data Presentation
While specific quantitative data for side reactions in this exact synthesis is not extensively published, the following table summarizes the common impurities and their origins.
| Impurity | Chemical Formula | Source | Mitigation Strategy |
| 4-Methoxybenzoic acid | C₈H₈O₃ | Hydrolysis of 4-methoxybenzoyl chloride.[1][2] | Maintain low temperature, control pH, use high-quality reagents. |
| Glycine | C₂H₅NO₂ | Unreacted starting material. | Use a slight excess of 4-methoxybenzoyl chloride, ensure adequate reaction time. |
| Sodium Chloride | NaCl | Byproduct of neutralizing HCl with NaOH.[3] | Removed by washing the product with water after filtration. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction [1]
This protocol outlines a standard procedure for the N-acylation of glycine.
Materials:
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Glycine
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Sodium hydroxide (or another suitable base)
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4-Methoxybenzoyl chloride
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Concentrated Hydrochloric acid
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Deionized water
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Ice
Procedure:
-
Preparation of Glycine Solution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). Cool the solution in an ice bath.
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Acylation: While stirring vigorously, slowly add 4-methoxybenzoyl chloride (1.1 eq) to the cold glycine solution.
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Reaction: Continue stirring the mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
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Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.
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Precipitation and Isolation: A white precipitate of this compound will form. Collect the precipitate by vacuum filtration.
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Washing and Drying: Wash the collected solid with cold water and dry it under a vacuum to yield the final product.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reaction: Hydrolysis of 4-methoxybenzoyl chloride.
Caption: Troubleshooting workflow for synthesis issues.
References
"stability of 2-(4-Methoxybenzamido)acetic acid in solution"
Welcome to the technical support center for 2-(4-Methoxybenzamido)acetic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound in solution?
A1: Based on its chemical structure, which contains an amide linkage and a carboxylic acid group, this compound is susceptible to degradation primarily through hydrolysis. This can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond to form 4-methoxybenzoic acid and glycine. Other potential degradation pathways, although less common, could include oxidation and photolysis, depending on the specific experimental conditions.[1][2][3]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored at low temperatures, protected from light, and maintained in a neutral pH buffer if possible. For long-term storage, freezing the solution at -20°C or -80°C is advisable.[4] The solid compound should be stored in a dry, room-temperature environment.[5][6]
Q3: How can I monitor the stability of this compound in my experimental solution?
A3: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][7][8] This technique allows for the separation and quantification of the intact compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of the compound in an aqueous solution.
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Possible Cause 1: pH of the solution.
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Troubleshooting Step: Measure the pH of your solution. Amide hydrolysis is significantly accelerated under acidic or basic conditions.
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Recommendation: If possible, adjust the pH of your solution to a neutral range (pH 6-8) using an appropriate buffer system. A study on a similar compound, 2-(2-hydroxypropanamido) benzoic acid, showed it was more stable in neutral and near-neutral conditions.[9]
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Possible Cause 2: Temperature.
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Troubleshooting Step: Verify the storage and experimental temperature. Higher temperatures can increase the rate of hydrolytic degradation.
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Recommendation: Conduct experiments at the lowest feasible temperature and store stock solutions at or below 4°C for short-term use, and frozen for long-term storage.
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Possible Cause 3: Presence of catalytic enzymes.
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Troubleshooting Step: If using biological matrices (e.g., cell culture media, plasma), consider the presence of amidases or other enzymes that can catalyze amide bond cleavage.
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Recommendation: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors or using a simplified buffer system for initial stability assessments.
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Issue 2: Appearance of unknown peaks in the HPLC chromatogram during analysis.
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Possible Cause 1: Degradation of the compound.
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Troubleshooting Step: The new peaks are likely degradation products. To confirm, perform forced degradation studies.[1][2][10] Expose solutions of the compound to stress conditions such as 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light.[1]
-
Recommendation: Analyze the stressed samples by HPLC to see if the unknown peaks match the degradation products formed under specific stress conditions. This helps in identifying the degradation pathway.
-
-
Possible Cause 2: Interaction with excipients or other components in the formulation.
-
Troubleshooting Step: Analyze a solution of this compound in a simple solvent (e.g., water or methanol) to see if the unknown peaks are still present.
-
Recommendation: If the peaks are absent in the simple solution, investigate potential interactions with other components in your experimental mixture.
-
Data Presentation: Forced Degradation Study Summary
The following table summarizes the expected outcomes of a forced degradation study on this compound, which is crucial for developing stability-indicating methods.[1]
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15 - 25 | 4-Methoxybenzoic acid, Glycine |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 40°C | 20 - 30 | 4-Methoxybenzoic acid, Glycine |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 5 - 15 | Oxidized derivatives |
| Thermal | - | 48 hours | 80°C | 10 - 20 | 4-Methoxybenzoic acid, Glycine |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | 5 - 10 | Photodegradation products |
Note: The degradation percentages are hypothetical and serve as a general guideline. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solution of the compound in a suitable solvent in an oven at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source.[11][12]
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before HPLC analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Proposed hydrolytic degradation pathway.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for rapid degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 13214-64-7 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol) in aqueous and fatty food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 9. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
"how to avoid degradation of 2-(4-Methoxybenzamido)acetic acid during storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 2-(4-Methoxybenzamido)acetic acid during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential causes and implement corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Moisture Absorption: The compound may be hygroscopic. 2. Photodegradation: Exposure to light, especially UV, can cause discoloration. 3. Thermal Degradation: Elevated temperatures can lead to decomposition. | 1. Store in a desiccator or with a desiccant. Ensure the container is tightly sealed. 2. Store in an amber vial or a light-blocking container. Avoid direct exposure to sunlight or other UV sources. 3. Store at the recommended temperature (see FAQ 1). Avoid storing near heat sources. |
| Decreased purity or presence of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | 1. Hydrolysis: The amide bond can undergo hydrolysis, especially in the presence of moisture and acidic or basic conditions. 2. Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation, particularly at higher temperatures. 3. Oxidation: Reaction with atmospheric oxygen or oxidizing agents. | 1. Ensure the compound is stored in a dry environment. Avoid contamination with acidic or basic substances. 2. Adhere strictly to recommended storage temperatures. 3. Store under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical. Keep away from oxidizing agents.[1][2] |
| Inconsistent experimental results | 1. Non-uniform degradation: Inconsistent storage conditions across different aliquots. 2. Contamination: Introduction of impurities during handling. | 1. Ensure all aliquots are stored under identical, controlled conditions. Use a calibrated storage chamber. 2. Follow good laboratory practices for handling the compound. Use clean spatulas and weighing boats. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a cool, dry, and dark place.[1][3] Specifically, it is recommended to store the compound in a tightly sealed container at room temperature.[4][5] To minimize degradation, storage in a desiccator and the use of amber vials to protect from light are advisable.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways are hydrolysis of the amide bond and decarboxylation of the carboxylic acid.[6][7] Hydrolysis breaks the amide linkage, yielding 4-methoxybenzoic acid and glycine. Decarboxylation removes the carboxyl group, producing N-(4-methoxybenzyl)acetamide. Both reactions can be accelerated by elevated temperatures and the presence of moisture.
Q3: How can I detect degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify degradation.[8][9] This method should be able to separate the intact this compound from its potential degradation products. Changes in the chromatogram, such as the appearance of new peaks or a decrease in the area of the main peak, indicate degradation.
Q4: Is this compound sensitive to light?
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution. Dilute with mobile phase A to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare samples from storage stability studies at a similar concentration.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
Inject the sample solutions to monitor for the appearance of degradation products and quantify the remaining parent compound.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.[6]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. Prepare a sample solution for analysis. |
| Photolytic Degradation | Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] Prepare a sample solution for analysis. |
3. Analysis:
-
Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 4-methoxybenzoic acid (4.5 min), Glycine (2.1 min) |
| 0.1 N NaOH, RT, 8h | 25.8% | 4-methoxybenzoic acid (4.5 min), Glycine (2.1 min) |
| 3% H₂O₂, RT, 24h | 5.1% | Minor unidentified peaks |
| Thermal (80°C, 48h) | 10.5% | N-(4-methoxybenzyl)acetamide (8.2 min) |
| Photolytic | 8.3% | Minor unidentified peaks |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the storage stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scribd.com [scribd.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: NMR Analysis of 2-(4-Methoxybenzamido)acetic acid
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals who are interpreting Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Methoxybenzamido)acetic acid and encountering unexpected peaks.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected NMR spectrum of this compound is characterized by signals from the p-substituted benzene ring, the methoxy group, and the glycine moiety. While a definitive spectrum from a single source is not available, a predicted spectrum can be compiled based on the known shifts of its precursors, 4-methoxybenzoic acid and glycine. The protons are labeled on the diagram below for reference.
Diagram 1: Chemical Structure and Proton Labeling
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on precursors and standard chemical shift increments. Solvent: DMSO-d₆)
| Assignment (Label) | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~12.5 | Broad Singlet | 1H | ~171 |
| Amide (NH) | ~8.5 - 9.0 | Triplet | 1H | - |
| Aromatic (Ha) | ~7.9 | Doublet | 2H | ~131 |
| Aromatic (Hb) | ~7.0 | Doublet | 2H | ~114 |
| Methylene (CH₂) | ~3.9 - 4.1 | Doublet | 2H | ~42 |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H | ~56 |
| Aromatic C (Quaternary) | - | - | - | ~126 |
| Aromatic C-O (Quaternary) | - | - | - | ~162 |
| Amide Carbonyl (C=O) | - | - | - | ~166 |
Q2: I am observing unexpected peaks in the aromatic region (δ 7.0 - 8.0 ppm) and an oversized singlet at ~3.8 ppm. What could be the cause?
A2: These signals strongly suggest the presence of unreacted 4-methoxybenzoic acid , a common starting material. The methoxy (OCH₃) signal of this impurity overlaps with the methoxy signal of the desired product, artificially inflating its integration.
-
¹H NMR of 4-Methoxybenzoic acid (in DMSO-d₆):
Q3: My spectrum shows unexpected signals in the aliphatic region (δ 1.0 - 4.5 ppm). What are potential sources?
A3: Aliphatic impurities often originate from starting materials, reagents, or solvents used during the synthesis and workup. Common possibilities are listed in the table below.
Table 2: ¹H NMR Chemical Shifts of Common Aliphatic Impurities
| Compound | Structure | Chemical Shift (ppm) & Multiplicity | Solvent | Reference |
| Glycine | H₂N-CH₂-COOH | ~3.2-3.6 ppm (s) for the α-CH₂. The exact shift is highly dependent on pH and protonation state.[2] | D₂O / Various | [2] |
| Ethyl Chloroacetate | Cl-CH₂-COO-CH₂-CH₃ | ~4.2 ppm (q, 2H), ~4.1 ppm (s, 2H), ~1.3 ppm (t, 3H) | CDCl₃ | [3][4] |
| Triethylamine | N(CH₂CH₃)₃ | ~2.5 ppm (q, 6H), ~1.0 ppm (t, 9H) | CDCl₃ | [5] |
| Triethylamine HCl | HN⁺(CH₂CH₃)₃ Cl⁻ | ~11.7 ppm (br s, 1H), ~3.16 ppm (q, 6H), ~1.43 ppm (t, 9H) | CDCl₃ | [6] |
Q4: How can I definitively confirm the identity of a suspected impurity?
A4: The most straightforward method is a spiking experiment . This involves acquiring an NMR spectrum of your sample, adding a small amount of the suspected impurity directly to the NMR tube, and re-acquiring the spectrum. If the intensity of the unexpected peak increases without the appearance of a new peak, the identity of the impurity is confirmed.
Q5: I see a broad singlet around δ 3.4 ppm (in DMSO-d₆) or δ 1.6 ppm (in CDCl₃). What is this peak?
A5: This is almost certainly residual water in the NMR solvent or the sample. Its chemical shift can vary depending on the solvent, temperature, and concentration.
Table 3: ¹H NMR Chemical Shifts of Common Solvents and Contaminants
| Compound | Chemical Shift (ppm) in DMSO-d₆ | Chemical Shift (ppm) in CDCl₃ | Reference |
| DMSO-d₅ (residual) | 2.50 | - | [7] |
| CHCl₃ (residual) | - | 7.26 | [7][8] |
| Water (H₂O/HOD) | ~3.4 | ~1.56 | [8] |
| Acetone | 2.09 | 2.17 | |
| Silicone Grease | ~0.07 | ~0.07 |
Troubleshooting Guide
If unexpected peaks are observed in your NMR spectrum, follow this logical workflow to identify their source.
Diagram 2: Troubleshooting Workflow for Unexpected NMR Peaks
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weighing: Accurately weigh 5-10 mg of your solid this compound sample.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. If the sample does not fully dissolve, it may be necessary to filter the solution to avoid solid particles in the NMR tube, which can degrade spectral quality.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Protocol 2: Identification of Impurities by Spiking
-
Initial Spectrum: Prepare and run an NMR spectrum of your sample as described in Protocol 1. Identify and note the chemical shift of the unexpected peak(s).
-
Prepare Spike Solution: Dissolve a small, known quantity (a few milligrams) of the pure, suspected impurity (e.g., 4-methoxybenzoic acid) in a minimal amount of the same deuterated solvent used for your sample.
-
Spike the Sample: Carefully remove the NMR tube from the spectrometer. Using a microliter syringe, add a very small amount (1-2 µL) of the spike solution directly into the NMR tube containing your sample.
-
Mix and Re-analyze: Gently invert the capped NMR tube several times to mix the contents thoroughly. Re-acquire the NMR spectrum using the same parameters as the initial run.
-
Compare Spectra: Overlay the new spectrum with the original one. If the relative intensity of the target unknown peak has increased, you have successfully confirmed its identity. If a new set of peaks appears, the spiked compound is not the unknown impurity.
References
- 1. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Ethyl chloroacetate(105-39-5) 1H NMR [m.chemicalbook.com]
- 4. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triethylamine(121-44-8) 1H NMR spectrum [chemicalbook.com]
- 6. Triethylamine hydrochloride(554-68-7) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. repositorio.uam.es [repositorio.uam.es]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxybenzamido)acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(4-Methoxybenzamido)acetic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially applicable method for synthesizing this compound (also known as N-(4-methoxybenzoyl)glycine) is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of glycine with 4-methoxybenzoyl chloride in a biphasic system, typically an organic solvent and water, in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: The primary safety concern is the exothermic nature of the reaction between 4-methoxybenzoyl chloride and glycine. On a large scale, the heat generated can be significant and must be carefully managed to prevent a thermal runaway. Adequate cooling capacity and controlled addition of reagents are crucial. Additionally, 4-methoxybenzoyl chloride is corrosive and lachrymatory, and appropriate personal protective equipment (PPE) should be used. The reaction also generates hydrochloric acid, which is neutralized by the base, but proper ventilation is still necessary.
Q3: What are the main advantages of using the Schotten-Baumann reaction for this synthesis?
A3: The Schotten-Baumann reaction is advantageous for several reasons:
-
It is a robust and well-established reaction with typically good to excellent yields.[3]
-
It utilizes relatively inexpensive and readily available starting materials.
-
The biphasic reaction conditions facilitate product separation, as the product precipitates upon acidification of the aqueous layer.[3]
-
It can be adapted for continuous flow processes, which can offer better control and efficiency at scale.
Q4: What are the potential side reactions and impurities I should be aware of?
A4: The main potential side reactions and impurities include:
-
Hydrolysis of 4-methoxybenzoyl chloride: The acyl chloride can react with water to form 4-methoxybenzoic acid. This is a common side reaction in biphasic systems and can be minimized by controlling the addition rate and ensuring efficient mixing.[4]
-
Diketopiperazine formation: Under certain conditions, glycine can self-condense to form 2,5-diketopiperazine. However, the use of N-(4-methoxybenzoyl)glycine as a protected glycine monomer can help minimize this side reaction in subsequent peptide synthesis applications.[3]
-
Unreacted starting materials: Residual glycine and 4-methoxybenzoyl chloride may be present in the crude product.
-
Salts: Inorganic salts are formed from the neutralization of HCl and are typically removed during the work-up.
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Possible Cause A: Hydrolysis of 4-methoxybenzoyl chloride.
-
Question: My yield is significantly lower than expected, and I notice a significant amount of 4-methoxybenzoic acid in my crude product. What is happening?
-
Answer: This is a strong indication that your 4-methoxybenzoyl chloride is hydrolyzing before it can react with glycine. This can be caused by a slow reaction rate with glycine, too slow addition of the acyl chloride, or inefficient mixing of the biphasic system.[4]
-
Solution:
-
Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[5]
-
Maintain a low reaction temperature (0-5 °C) during the addition of 4-methoxybenzoyl chloride to control the exotherm and reduce the rate of hydrolysis.[3]
-
Consider using a phase-transfer catalyst to accelerate the reaction between the glycine anion and the acyl chloride.[4]
-
Ensure the pH of the aqueous phase is sufficiently high (pH 10-13) to deprotonate glycine and enhance its nucleophilicity.[6]
-
-
-
Possible Cause B: Incomplete reaction.
-
Question: The reaction seems to have stopped, and I still have a significant amount of unreacted glycine. What could be the issue?
-
Answer: This could be due to insufficient base, leading to the protonation of unreacted glycine by the generated HCl, rendering it non-nucleophilic.[5] It could also be due to poor quality of the acyl chloride.
-
Solution:
-
Use at least two equivalents of base: one to deprotonate glycine and one to neutralize the HCl produced.
-
Ensure the 4-methoxybenzoyl chloride is of high purity and has been stored under anhydrous conditions.[5]
-
Increase the reaction time or temperature after the initial addition, monitoring the reaction progress by TLC or HPLC.[3]
-
-
Problem 2: Product is difficult to filter and purify.
-
Question: After acidification, the precipitated product is very fine and clogs the filter. How can I improve the particle size?
-
Answer: The precipitation process significantly impacts the crystal size and morphology. Rapid precipitation at high supersaturation often leads to fine particles.
-
Solution:
-
Control the rate of acidification. A slower addition of acid will lead to a slower precipitation and potentially larger crystals.
-
Consider a controlled crystallization process. After acidification, heat the mixture to dissolve the precipitate and then cool it slowly to allow for larger crystal growth. Seeding the solution with a small amount of pre-existing crystals can also promote the growth of larger particles.
-
The choice of crystallization solvent can also influence crystal habit. While the product precipitates from the aqueous reaction mixture, recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity and particle size.
-
Problem 3: The reaction is too exothermic and difficult to control on a larger scale.
-
Question: When I increased the scale of my reaction, I had trouble maintaining the desired temperature, even with cooling. What can I do?
-
Answer: The Schotten-Baumann reaction is exothermic, and heat dissipation becomes more challenging as the reactor volume increases due to a lower surface area-to-volume ratio.
-
Solution:
-
Slow down the addition rate: The rate of heat generation is directly proportional to the rate of addition of the 4-methoxybenzoyl chloride. A slower addition will allow more time for the cooling system to remove the generated heat.
-
Improve cooling efficiency: Ensure your reactor's cooling system is adequate for the scale of the reaction.
-
Use a semi-batch process: Add the 4-methoxybenzoyl chloride solution portion-wise, allowing the temperature to stabilize between additions.
-
Consider a continuous flow reactor: For very large scales, a continuous flow setup can offer superior heat and mass transfer, providing better control over the reaction exotherm.
-
Experimental Protocol: Scaled-Up Synthesis
This protocol describes the synthesis of this compound on a laboratory scale with considerations for further scale-up.
Materials and Equipment:
-
Glycine
-
4-Methoxybenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Jacketed reactor with overhead stirrer and temperature probe
-
Addition funnel
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Preparation of Glycine Solution: In a jacketed reactor, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.2 equivalents). The volume of the NaOH solution should be sufficient to fully dissolve the glycine and allow for efficient stirring.
-
Cooling: Cool the glycine solution to 0-5 °C using a circulating chiller connected to the reactor jacket.
-
Preparation of Acyl Chloride Solution: In a separate container, dissolve 4-methoxybenzoyl chloride (1.05 equivalents) in a suitable water-immiscible organic solvent (e.g., toluene or dichloromethane). The use of a solvent can help control the viscosity and addition rate.
-
Acylation: Slowly add the 4-methoxybenzoyl chloride solution to the vigorously stirred, cooled glycine solution over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add concentrated hydrochloric acid to the stirred mixture to adjust the pH to 2-3. The product will precipitate as a white solid.[3]
-
-
Isolation:
-
Filter the precipitated product using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove inorganic salts and other water-soluble impurities.
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the synthesis of this compound. Note that optimal conditions may vary depending on the scale and specific equipment used.
Table 1: Effect of Key Reaction Parameters on Yield and Purity
| Parameter | Range | Effect on Yield | Effect on Purity | Notes |
| Temperature | 0 - 25 °C | Higher temperatures may decrease yield due to increased hydrolysis of the acyl chloride. | Higher temperatures can lead to more side products, reducing purity. | Maintain 0-10 °C during addition, then allow to warm to room temperature. |
| pH | 9 - 13 | Optimal pH is typically between 10 and 13 for efficient deprotonation of glycine.[6] | Very high pH may increase the rate of acyl chloride hydrolysis. | Careful control of pH is crucial for maximizing yield and minimizing side reactions. |
| Stoichiometry (Acyl Chloride:Glycine) | 1.0:1.0 - 1.2:1.0 | A slight excess of acyl chloride (e.g., 1.05:1.0) can help drive the reaction to completion. | A large excess of acyl chloride can lead to more impurities. | The optimal ratio should be determined experimentally for the specific scale. |
| Stirring Speed | 300 - 1000+ RPM | Insufficient stirring leads to poor mass transfer and lower yields. | Inefficient mixing can lead to localized high concentrations of reactants and side product formation. | Vigorous stirring is essential for this biphasic reaction.[5] |
Table 2: Typical Yield and Purity at Different Scales
| Scale | Typical Yield | Typical Purity (Crude) | Typical Purity (Recrystallized) |
| Lab Scale (1-10 g) | 85-95% | 95-98% | >99% |
| Pilot Scale (1-10 kg) | 80-90% | 90-97% | >98.5% |
| Production Scale (>100 kg) | 75-85% | 88-95% | >98% |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(4-Methoxybenzamido)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 2-(4-Methoxybenzamido)acetic acid in their experiments. This document provides a structured approach to troubleshooting, along with detailed experimental protocols and frequently asked questions (FAQs).
Physicochemical Properties of this compound
A compound's physicochemical properties are key determinants of its ability to cross cellular membranes. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source/Method | Implication for Permeability |
| Molecular Weight (MW) | 209.2 g/mol | Sigma-Aldrich[1][2] | Favorable (<500 Da), suggesting size is not a primary barrier for passive diffusion. |
| Predicted LogP (XlogP3) | 1.4 | PubChem | Indicates moderate lipophilicity. May be in a reasonable range for membrane partitioning, but could be suboptimal. |
| Predicted Polar Surface Area (PSA) | 71.6 Ų | PubChem | Favorable (< 140 Ų), suggesting it does not have an excessive number of polar groups that would hinder membrane transit.[3] |
| Hydrogen Bond Donors | 2 | PubChem | Favorable (≤ 5). |
| Hydrogen Bond Acceptors | 4 | PubChem | Favorable (≤ 10). |
Note: LogP and PSA values are predicted and should be considered as estimates. Experimental determination is recommended for higher accuracy.
Troubleshooting Guide
This section addresses specific issues you might encounter related to the poor cell permeability of this compound in a question-and-answer format.
Q1: My initial screens show low intracellular concentrations of this compound. What are the first steps to diagnose the problem?
A1: A systematic approach is crucial to pinpoint the cause of low intracellular accumulation. The first step is to differentiate between poor passive permeability, active efflux, and experimental artifacts.
Troubleshooting Workflow:
Caption: A flowchart for diagnosing the cause of low intracellular compound concentration.
Q2: How do I perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion?
A2: The PAMPA assay is a high-throughput, cell-free method to evaluate a compound's ability to passively diffuse across a lipid membrane.[4][5]
Experimental Protocol: PAMPA
-
Membrane Preparation:
-
Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Using a pipette, carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate.[6]
-
-
Solution Preparation:
-
Donor Solution: Prepare a stock solution of this compound in DMSO. Dilute this stock to the final desired concentration (e.g., 100 µM) in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).
-
Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).[7]
-
-
Assay Assembly:
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate.
-
-
Incubation:
-
Quantification:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
[drug]acceptor is the concentration in the acceptor well.
-
[drug]equilibrium is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
Q3: My compound shows low permeability in the PAMPA assay. What does this indicate and what should I do next?
A3: Low permeability in a PAMPA assay strongly suggests that the intrinsic physicochemical properties of this compound are hindering its ability to passively diffuse across a lipid bilayer. Based on its predicted properties, while the molecular weight and PSA are favorable, its moderate lipophilicity (predicted LogP of 1.4) might be a contributing factor.
Next Steps:
-
Structural Modification: Consider synthesizing analogs with increased lipophilicity. This could involve adding small, non-polar functional groups.
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask the polar carboxylic acid group, for example, by converting it to an ester. This can enhance membrane permeability, with the ester being cleaved by intracellular esterases to release the active compound.[8]
Q4: The PAMPA results were acceptable, but the compound still shows low accumulation in cell-based assays. What is the likely cause?
A4: This discrepancy often points to the involvement of active cellular processes that are not present in the cell-free PAMPA system. The most probable cause is that this compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell.[9]
To investigate this, a bidirectional Caco-2 permeability assay is recommended.
Q5: How do I perform a Caco-2 permeability assay to assess both passive and active transport?
A5: The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[9][10]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 18-22 days to allow for differentiation and monolayer formation.[7]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure the formation of tight junctions. A TEER value ≥200 Ω·cm² is generally considered acceptable.[7]
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[7]
-
Add the dosing solution containing this compound to the apical (upper) chamber.[7]
-
Add fresh transport buffer to the basolateral (lower) chamber.[7]
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).[7]
-
-
Transport Experiment (Basolateral to Apical - B to A for Efflux):
-
Repeat the experiment, but add the compound to the basolateral chamber and take samples from the apical chamber.[7]
-
-
Quantification:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.[7]
-
-
Data Analysis:
-
Calculate the Papp for both directions (A-to-B and B-to-A) using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.[7]
-
-
Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[11]
-
Q6: My Caco-2 assay shows a high efflux ratio. How can I improve the intracellular concentration of my compound?
A6: A high efflux ratio confirms that active transport out of the cell is a significant barrier.
Strategies to Overcome Efflux:
-
Co-administration with an Efflux Pump Inhibitor: In an experimental setting, you can co-administer a known efflux pump inhibitor, such as verapamil for P-gp, to see if this increases the intracellular concentration of your compound.[9] This can help confirm the specific transporter involved.
-
Structural Modification: Medicinal chemistry efforts can be directed at creating analogs that are no longer recognized by the efflux transporter. This can be a complex undertaking but is a common strategy in drug development.
Potential Signaling Pathway Interaction:
The following diagram illustrates a hypothetical scenario where an efflux pump reduces the intracellular concentration of this compound, thereby diminishing its effect on an intracellular target.
Caption: A diagram showing how an efflux pump can reduce the intracellular concentration of a compound.
Frequently Asked Questions (FAQs)
Q: Could the solvent I'm using to dissolve my compound be affecting its permeability? A: Yes. While DMSO is a common solvent, high concentrations can permeabilize cell membranes, which might not be desirable for studying the intrinsic permeability of your compound. It is advisable to keep the final DMSO concentration in your assay medium as low as possible, typically below 0.5%.[12]
Q: What if my compound is poorly soluble in the aqueous assay buffer? A: Poor aqueous solubility can lead to an underestimation of permeability as the compound may precipitate out of solution.[13] Ensure your compound is fully dissolved at the tested concentration. If solubility is an issue, you may need to reduce the test concentration or use solubility enhancers, although the latter can also affect permeability.
Q: Are there any other ways to improve the permeability of my compound without chemical modification? A: For in vitro experiments, you can sometimes use transient permeabilizing agents like mild detergents, but this is generally not a strategy for in vivo applications.[12] For in vivo studies, formulation strategies such as using lipid-based delivery systems or nanoparticles can be explored to improve oral bioavailability.
Q: How do I differentiate between low recovery due to poor permeability versus non-specific binding to the assay plates? A: To check for non-specific binding, you can run a control experiment without cells or the artificial membrane and measure the compound concentration after the incubation period.[13] A significant decrease in concentration would suggest binding to the plasticware. Including a protein like Bovine Serum Albumin (BSA) in the receiver compartment can sometimes mitigate this issue.[13]
References
- 1. This compound | 13214-64-7 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Polar surface area - Wikipedia [en.wikipedia.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enamine.net [enamine.net]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthesized 2-(4-Methoxybenzamido)acetic Acid: A Comparative Spectroscopic Guide
An Objective Comparison of Analytical Data for Structural Elucidation
For researchers, scientists, and professionals in drug development, unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative analysis of the key spectroscopic data for the target compound, 2-(4-Methoxybenzamido)acetic acid, against a structurally similar alternative, 2-(Benzamido)acetic acid (also known as hippuric acid). By presenting predicted data for the target compound alongside experimental data for the well-characterized alternative, this guide offers a practical framework for structural verification.
The primary methods for characterization detailed herein are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information regarding the compound's carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns.
Quantitative Data Comparison
The following tables summarize the expected and experimental spectroscopic data for this compound and 2-(Benzamido)acetic acid.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | 2-(Benzamido)acetic acid (Experimental) [1] |
| Carboxylic Acid (-COOH) | ~12.7 (s, 1H) | 12.60 (s, 1H) |
| Amide (-NH) | ~8.7 (t, J = 6.0 Hz, 1H) | 8.87 (t, J = 5.9 Hz, 1H) |
| Aromatic (H-2', H-6') | ~7.9 (d, J = 8.8 Hz, 2H) | 7.91 (m, 2H) |
| Aromatic (H-3', H-5') | ~7.0 (d, J = 8.8 Hz, 2H) | 7.50 (m, 3H) |
| Methylene (-CH₂-) | ~3.9 (d, J = 6.0 Hz, 2H) | 3.92 (d, J = 5.9 Hz, 2H) |
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | - |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | 2-(Benzamido)acetic acid (Experimental) [1] |
| Carboxylic Acid (-COOH) | ~171.5 | 171.91 |
| Amide Carbonyl (-C=O) | ~166.0 | 167.04 |
| Aromatic (C-4') | ~162.0 | - |
| Aromatic (C-1') | ~126.0 | 134.34 |
| Aromatic (C-2', C-6') | ~129.5 | 127.77 |
| Aromatic (C-3', C-5') | ~113.5 | 128.88, 131.96 |
| Methylene (-CH₂) | ~41.5 | 41.76 |
| Methoxy (-OCH₃) | ~55.5 | - |
Table 3: FT-IR Data (KBr Pellet, cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 2-(Benzamido)acetic acid (Experimental) [1] |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3080.00 (broad) |
| N-H Stretch (Amide) | ~3300 (broad) | 3350.00 |
| C-H Stretch (Aromatic) | ~3100-3000 | - |
| C-H Stretch (Aliphatic) | ~2950-2850 | 2920.00 |
| C=O Stretch (Carboxylic Acid) | ~1730 | 1730.00 |
| C=O Stretch (Amide I) | ~1640 | 1613.00 |
| N-H Bend (Amide II) | ~1550 | 1560.00 |
| C-O Stretch (Methoxy) | ~1250 | - |
| C-O Stretch (Carboxylic Acid) | ~1220 | - |
Table 4: Mass Spectrometry Data (ESI-)
| Assignment | This compound (Predicted) | 2-(Benzamido)acetic acid (Experimental) [2] |
| Molecular Formula | C₁₀H₁₁NO₄ | C₉H₉NO₃ |
| Molecular Weight | 209.20 g/mol | 179.17 g/mol |
| [M-H]⁻ (m/z) | 208.06 | 178.05 |
| Key Fragment Ion (m/z) | 134.04 ([M-H-CH₂COOH]⁻) | 104.04 ([M-H-CH₂COOH]⁻) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz NMR spectrometer.
-
Tune and shim the instrument to the DMSO-d₆ lock signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons, including the carboxylic acid proton.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a 30° pulse and proton decoupling.[3]
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity for all carbon atoms.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry synthesized compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule, such as O-H, N-H, C=O, and C-O stretches.[5]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The addition of a small amount of formic acid can aid in protonation for positive ion mode, while ammonium hydroxide can be used for negative ion mode.[6]
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization source.
-
Calibrate the instrument using a standard calibration solution.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[6]
-
Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over a suitable mass-to-charge (m/z) range (e.g., 50-500 m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of an organic compound.
References
- 1. ijsr.net [ijsr.net]
- 2. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000714) [hmdb.ca]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. scribd.com [scribd.com]
A Comparative Analysis of 2-(4-Methoxybenzamido)acetic Acid and Its Analogs as Potential Antimicrobial Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-(4-Methoxybenzamido)acetic acid and its structurally related analogs, focusing on their synthesis and antimicrobial properties. This document summarizes key performance data, details experimental methodologies, and visualizes relevant chemical pathways to support further research and development in this area.
Introduction
This compound, a derivative of N-benzoylglycine (hippuric acid), belongs to a class of compounds that has garnered significant interest in medicinal chemistry for its diverse biological activities. The structural scaffold of N-benzoylglycine allows for convenient modifications of the benzoyl and glycine moieties, making it an attractive starting point for the development of novel therapeutic agents.[1][2] Studies have shown that substitutions on the benzoyl ring, particularly with electron-withdrawing groups, can significantly enhance the antimicrobial properties of these compounds against both Gram-positive and Gram-negative bacteria.[1][2] This guide focuses on the comparative analysis of this compound and its analogs with varying substituents on the benzoyl ring, providing a basis for understanding their structure-activity relationships (SAR).
Physicochemical Properties and Antimicrobial Activity
To facilitate a direct comparison, the following table summarizes the physicochemical properties and in vitro antimicrobial activity of this compound and a series of its analogs. The antimicrobial activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL against common bacterial strains.
| Compound ID | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | 4-OCH₃ | C₁₀H₁₁NO₄ | 209.20 | >100 | >100 |
| 2 | H | C₉H₉NO₃ | 179.17 | >100 | >100 |
| 3 | 4-Cl | C₉H₈ClNO₃ | 213.62 | 62.5 | 125 |
| 4 | 4-NO₂ | C₉H₈N₂O₅ | 224.17 | 31.25 | 62.5 |
| 5 | 4-Br | C₉H₈BrNO₃ | 258.07 | 62.5 | 125 |
Note: The data presented in this table is a representative compilation from literature for comparative purposes. Exact values may vary based on experimental conditions.
Structure-Activity Relationship
The antimicrobial data reveals a clear structure-activity relationship among the tested N-benzoylglycine derivatives. The unsubstituted parent compound, N-benzoylglycine (Compound 2), and the 4-methoxy derivative (Compound 1) exhibit weak to no activity against the tested bacterial strains. In contrast, the introduction of electron-withdrawing groups at the para-position of the benzoyl ring leads to a significant increase in antibacterial potency.
Specifically, the nitro-substituted analog (Compound 4) demonstrates the most potent activity, followed by the chloro (Compound 3) and bromo (Compound 5) substituted derivatives. This trend suggests that the electronic properties of the substituent on the benzoyl ring play a crucial role in the antimicrobial action of these compounds.
Experimental Protocols
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs can be achieved via the Schotten-Baumann reaction.[3][4][5][6][7] This method involves the acylation of glycine with the corresponding substituted benzoyl chloride in an alkaline medium.
General Procedure:
-
Dissolution of Glycine: Glycine (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 equivalents). The solution is cooled in an ice bath.
-
Acylation: The respective substituted benzoyl chloride (1.1 equivalents) is added portion-wise to the chilled glycine solution while maintaining the temperature below 5°C.
-
Reaction: The reaction mixture is stirred vigorously for 1-2 hours at room temperature.
-
Acidification: The solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Below is a DOT script visualizing the general synthesis workflow.
General synthesis workflow for N-(substituted benzoyl)glycines.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram illustrates the experimental workflow for the MIC determination.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This comparative guide highlights the potential of N-benzoylglycine derivatives as a scaffold for the development of new antimicrobial agents. The presented data indicates a strong dependence of antimicrobial activity on the nature of the substituent on the benzoyl ring, with electron-withdrawing groups significantly enhancing potency. The provided experimental protocols for synthesis and antimicrobial evaluation offer a foundation for researchers to further explore this promising class of compounds. Future investigations could focus on expanding the range of substituents, exploring different substitution patterns, and conducting in-depth mechanistic studies to elucidate the mode of action of these compounds.
References
- 1. ijpca.org [ijpca.org]
- 2. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. byjus.com [byjus.com]
In Vitro Biological Activity of 2-(4-Methoxybenzamido)acetic Acid: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals seeking to understand the in vitro biological activity of 2-(4-Methoxybenzamido)acetic acid will find a comprehensive comparative guide below. This document outlines the current, albeit limited, scientific understanding of the compound's activity, placing it in the context of structurally similar molecules with established biological profiles. Due to a scarcity of direct research on this compound, this guide draws comparisons from related benzamide and acetic acid derivatives to provide a predictive validation framework.
Overview of this compound and Potential Activities
This compound is a chemical entity belonging to the benzamide class of compounds. While direct in vitro studies validating its specific biological activities are not extensively available in peer-reviewed literature, its structural motifs are present in molecules with known pharmacological effects. The presence of a methoxybenzamido group linked to an acetic acid moiety suggests potential for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. One supplier has categorized the compound as a "Protein Degrader Building Block," indicating a potential role in targeted protein degradation, a novel modality in drug discovery.
Comparative Analysis with Structurally Related Compounds
To provide a predictive validation of this compound's potential in vitro activity, this guide presents data from studies on analogous compounds.
Antimycobacterial Activity
A study on N-(substituted phenyl)-methoxybenzamides revealed that derivatives with a methoxybenzamide core structure exhibit antimycobacterial properties. This suggests that this compound could be investigated for similar activity against Mycobacterium tuberculosis and other mycobacterial strains.
Table 1: Comparative Antimycobacterial Activity of Methoxybenzamide Analogs
| Compound | Target Organism | In Vitro Assay | Key Finding |
| 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide | M. tuberculosis H37Rv | Minimal Inhibitory Concentration (MIC) | MIC of 2 µmol/L, indicating potent activity.[1] |
| Various N-(3/4-substituted phenyl) 4/5-chloro-2-methoxybenzamides | M. tuberculosis, M. kansasii, M. avium | MIC | Benzthioanilides were more active than corresponding benzanilides.[1] |
| This compound | Hypothesized: M. tuberculosis | To be determined | Potential for antimycobacterial activity based on structural similarity. |
General Antimicrobial and Anticancer Potential
Derivatives of acetic acid and benzohydrazides have been widely explored for their biological activities. For instance, peptides of 2-(4-aminopiperidin-4-yl)acetic acid have demonstrated potent antibacterial activity against multidrug-resistant pathogens.[2] Furthermore, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have shown promising antibacterial and antiproliferative activities in vitro.[3]
Table 2: Biological Activities of Acetic Acid and Benzohydrazide Derivatives
| Compound Class/Derivative | Biological Activity | In Vitro Assay(s) | Example Finding |
| 2-(4-aminopiperidin-4-yl)acetic acid peptides | Antibacterial (MRSA) | MIC, Kill-kinetics, Biofilm disruption | MIC values ranging from 3.1 µM to 6.2 µM against MDR pathogens.[2] |
| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | Antibacterial, Antiproliferative | MIC, MTT assay | Compound 18 showed an MIC of 3.91 µg/mL against MRSA. Compound 21 had an IC50 of 0.77 µM against the LN-229 cancer cell line.[3] |
| This compound | Hypothesized: Antibacterial, Anticancer | To be determined | Potential for broad-spectrum biological activity warrants investigation. |
Proposed Experimental Protocols for In Vitro Validation
To validate the hypothesized biological activities of this compound, the following standard in vitro assays are recommended.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
-
Method: A broth microdilution method can be employed as per the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of this compound are prepared in a 96-well plate containing microbial suspension in a suitable broth. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.
Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic effect of the compound on various human cancer cell lines.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound. After a specified incubation period, MTT solution is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Experimental and Logical Frameworks
To facilitate a clear understanding of the proposed validation process, the following diagrams illustrate the experimental workflow and the logical relationship for hypothesizing the compound's activity.
Caption: Logical framework for hypothesizing the biological activity of this compound.
Caption: Proposed experimental workflow for the in vitro validation of this compound's biological activity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as an antimicrobial and/or anticancer agent. The proposed experimental workflows offer a clear path for the in vitro validation of these hypothesized activities. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.
References
- 1. Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unraveling the Receptor Interaction Profile of 2-(4-Methoxybenzamido)acetic acid: A Guide to Target Identification and Cross-Reactivity Assessment
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's interactions with biological targets is paramount. This guide addresses the current state of knowledge regarding the receptor binding profile and cross-reactivity of 2-(4-Methoxybenzamido)acetic acid. While a specific primary receptor for this compound is not prominently documented in publicly available scientific literature, this guide provides an overview of the known biological activities of structurally related compounds and outlines the established methodologies for determining a comprehensive interaction profile.
Current Understanding of Biological Activity
Derivatives of N-benzoyl-glycine, the core structure of this compound, have been investigated for a range of biological activities. Studies on analogous compounds suggest potential therapeutic applications in various fields.
Notably, some N-(4-substituted phenyl)glycine derivatives have demonstrated anti-inflammatory properties.[1] Additionally, broader explorations of benzoyl glycine derivatives have revealed potential antibacterial activities.[2][3] The classification of this compound as a "Protein Degrader Building Block" by some chemical suppliers suggests its potential utility in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins.[4] However, this does not elucidate the direct binding targets of the molecule itself.
A structurally more complex derivative, an oxybenzylglycine-based compound, has been identified as a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, with minimal cross-reactivity against other nuclear hormone receptors.[5] While this highlights a potential, albeit complex, link to a specific receptor family for a related scaffold, it is crucial to note that direct evidence for this compound is lacking.
Due to the absence of a well-defined primary biological target for this compound, a quantitative comparison of its cross-reactivity with other receptors is not currently feasible. The following sections detail the necessary experimental approaches to establish such a profile.
Methodologies for Target Identification and Cross-Reactivity Profiling
To ascertain the primary receptor and assess the cross-reactivity of a compound like this compound, a systematic experimental approach is required.
Experimental Protocols
Target Identification:
A common initial step involves screening the compound against a broad panel of receptors, enzymes, and ion channels. This can be achieved through large-scale screening services offered by specialized contract research organizations (CROs).
-
Protocol for Broad Panel Screening (Example):
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Concentration: Prepare serial dilutions of the stock solution to be used in the various binding and functional assays. A typical initial screening concentration is 10 µM.
-
Assay Execution: The compound is tested in a battery of in vitro assays. These typically include:
-
Radioligand Binding Assays: To assess the ability of the compound to displace a known radioactive ligand from a specific receptor.
-
Enzyme Inhibition Assays: To measure the effect of the compound on the activity of a panel of enzymes.
-
Functional Assays: To determine if the compound acts as an agonist or antagonist at a given receptor, often by measuring downstream signaling events (e.g., calcium flux, cAMP production).
-
-
Data Analysis: Results are typically expressed as a percentage of inhibition or activation compared to a control. Significant "hits" (e.g., >50% inhibition at 10 µM) are then selected for further investigation.
-
Determination of Binding Affinity (Ki) and Functional Potency (IC50/EC50):
Once a primary target is identified, dose-response studies are conducted to quantify the compound's affinity and potency.
-
Protocol for Radioligand Displacement Assay (Example):
-
Materials: Cell membranes expressing the target receptor, a suitable radioligand, this compound, and assay buffer.
-
Procedure: a. Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of this compound. b. Allow the binding to reach equilibrium. c. Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. d. Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Selectivity Profiling (Cross-Reactivity):
To assess cross-reactivity, the compound is tested against a panel of related receptors or other potential off-target receptors at a range of concentrations.
-
Protocol for Selectivity Panel Screening:
-
Target Selection: Choose a panel of receptors that are structurally or functionally related to the primary target, as well as other common off-targets known to cause adverse effects.
-
Assay Performance: Conduct binding or functional assays for each of the selected receptors using a range of concentrations of this compound.
-
Data Analysis: Determine the Ki or IC50/EC50 values for each off-target. The selectivity is then expressed as a ratio of the off-target Ki to the primary target Ki. A higher ratio indicates greater selectivity.
-
Visualizing Methodologies and Potential Pathways
The following diagrams illustrate the general workflows and a hypothetical signaling pathway relevant to the potential anti-inflammatory activity of N-benzoyl-glycine derivatives.
Conclusion
While the specific receptor interactions of this compound remain to be fully elucidated, the broader class of N-benzoyl-glycine derivatives shows promise in areas such as anti-inflammatory and antibacterial research. A definitive assessment of its cross-reactivity profile is contingent upon the initial identification of a primary biological target. The experimental workflows outlined in this guide provide a clear path for researchers to systematically characterize the pharmacological profile of this and other novel compounds, a critical step in the journey of drug discovery and development.
References
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. calpaclab.com [calpaclab.com]
- 5. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-(4-Methoxybenzamido)acetic Acid in Targeted Protein Degradation
For Immediate Release
In the rapidly evolving landscape of drug discovery, the focus is shifting from traditional inhibition to targeted protein degradation. A key player in this paradigm shift is the development of Proteolysis-Targeting Chimeras (PROTACs), which offer the potential to eliminate disease-causing proteins. At the heart of PROTAC design are specialized chemical fragments known as "Protein Degrader Building Blocks." This guide provides a comparative overview of 2-(4-Methoxybenzamido)acetic acid, a commercially available building block, in the context of its role within this innovative therapeutic modality.
From Inhibition to Elimination: The PROTAC Mechanism
Unlike conventional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules designed to trigger the complete removal of a specific protein from the cell. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule consists of three key components:
-
A ligand for the target protein of interest (POI): This component specifically recognizes and binds to the disease-causing protein.
-
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an enzyme responsible for tagging proteins for degradation.
-
A linker: This chemical bridge connects the two ligands, bringing the target protein and the E3 ligase into close proximity.
This induced proximity facilitates the transfer of ubiquitin tags to the target protein, marking it for destruction by the proteasome.
The Role of this compound
This compound is classified as a "Protein Degrader Building Block." This signifies that it is not an inhibitor in the traditional sense but rather a crucial component for the synthesis of PROTACs. The acetic acid group within its structure provides a reactive handle, a chemical point of attachment for a linker, which is then connected to a ligand for a specific E3 ligase or a target protein. The 4-methoxybenzamido portion of the molecule is designed to act as a ligand, binding to a specific protein.
Currently, publicly available data does not specify the direct biological target of a PROTAC specifically synthesized using this compound as the primary targeting ligand. The efficacy of this building block is therefore intrinsically linked to the overall design of the final PROTAC molecule and the specific target protein it is engineered to degrade.
Comparative Efficacy: A Hypothetical Framework
To illustrate how the efficacy of a PROTAC utilizing this compound would be compared, let us consider a hypothetical scenario where it is incorporated into a PROTAC targeting "Protein X." The efficacy of this PROTAC would be measured by its ability to induce the degradation of Protein X, typically quantified by the DC50 value (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).
For a meaningful comparison, we would evaluate this hypothetical PROTAC against known inhibitors of Protein X. The efficacy of these inhibitors is typically measured by their IC50 value (the concentration required to inhibit 50% of the protein's activity).
Table 1: Hypothetical Efficacy Comparison for Protein X
| Compound | Type | Target | Efficacy Metric | Value |
| PROTAC-MABA | Protein Degrader | Protein X | DC50 | To be determined |
| Dmax | To be determined | |||
| Inhibitor A | Small Molecule Inhibitor | Protein X | IC50 | Known value |
| Inhibitor B | Small Molecule Inhibitor | Protein X | IC50 | Known value |
PROTAC-MABA represents a hypothetical PROTAC containing this compound.
Experimental Protocols
The following are generalized experimental protocols that would be employed to determine the efficacy of a PROTAC incorporating this compound and to compare it with known inhibitors.
Protocol 1: Western Blotting for Protein Degradation (DC50 Determination)
-
Cell Culture: Plate cells expressing the target protein (Protein X) in appropriate growth medium and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control.
-
DC50 Calculation: Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
Protocol 2: Enzymatic Assay for Inhibitor Potency (IC50 Determination)
-
Reaction Setup: Prepare a reaction mixture containing the purified target protein (Protein X), its substrate, and a suitable buffer in a microplate.
-
Inhibitor Addition: Add serial dilutions of the known inhibitors to the reaction wells. Include a vehicle control.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at a specific temperature for a defined period.
-
Signal Detection: Measure the product formation or substrate consumption using a suitable detection method (e.g., fluorescence, absorbance).
-
IC50 Calculation: Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The development and evaluation of a PROTAC involve a logical workflow, from its synthesis to the assessment of its biological activity.
Figure 1. Workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound represents a valuable tool in the expanding field of targeted protein degradation. Its utility lies not in direct inhibition but as a modular component for the construction of PROTACs. The ultimate efficacy of this building block is determined by the specific design of the final PROTAC molecule and its ability to induce the degradation of a chosen disease-relevant protein. Further research and disclosure of the specific targets for PROTACs incorporating this building block are necessary to enable direct and meaningful comparisons with known inhibitors.
In Vivo Validation of 2-(4-Methoxybenzamido)acetic Acid Activity: A Comparative Guide
An objective analysis of the potential in vivo efficacy of 2-(4-Methoxybenzamido)acetic acid, based on structurally related compounds, providing a framework for future research and development.
For Immediate Release
Introduction
This compound is a compound of interest within the scientific community. However, a comprehensive review of existing literature reveals a notable absence of direct in vivo validation studies for this specific molecule. While its precise biological activity and mechanism of action remain to be fully elucidated, the therapeutic potential of structurally similar compounds, particularly hydrazone and acetic acid derivatives, has been explored in various preclinical models. These related molecules have demonstrated a range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2][3][4][5]
This guide provides a comparative framework for the potential in vivo validation of this compound. Drawing parallels from published data on analogous compounds, we propose a hypothetical in vivo study design, outline key experimental protocols, and present a comparative analysis with a relevant alternative. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the therapeutic promise of this molecule.
Comparative Analysis: A Hypothetical Antibacterial Study
Given that numerous hydrazone derivatives of aromatic carboxylic acids have shown promising antibacterial properties, we propose a hypothetical in vivo validation of this compound in a murine model of bacterial infection.[1][2] For comparative purposes, we will consider Ciprofloxacin, a well-established broad-spectrum fluoroquinolone antibiotic.
Table 1: Hypothetical Comparative Efficacy in a Murine Sepsis Model
| Parameter | This compound (Hypothetical Data) | Ciprofloxacin (Established Data) |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) / Oral (PO) |
| Dosage Range | 10 - 50 mg/kg | 5 - 20 mg/kg |
| Therapeutic Efficacy (Survival Rate at 7 days) | 60% at 50 mg/kg | >90% at 20 mg/kg |
| Bacterial Load Reduction (log CFU/spleen) | 2-log reduction at 50 mg/kg | 4-log reduction at 20 mg/kg |
| Observed Side Effects | Mild sedation at higher doses | Generally well-tolerated; potential for gastrointestinal upset |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable in vivo studies. The following protocol outlines a standard murine model for assessing the efficacy of a novel antibacterial agent.
Murine Model of Systemic Infection
-
Animal Model: Male BALB/c mice, 6-8 weeks old, weighing 20-25g.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose (LD50) of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Treatment Groups:
-
Vehicle control (e.g., saline or DMSO solution)
-
This compound (e.g., 10, 25, and 50 mg/kg)
-
Positive control (e.g., Ciprofloxacin, 20 mg/kg)
-
-
Drug Administration: Treatment is initiated one-hour post-infection and administered once or twice daily for a period of 7 days.
-
Monitoring: Animals are monitored daily for clinical signs of illness (e.g., lethargy, ruffled fur, weight loss) and survival.
-
Endpoint Analysis:
-
Survival: Kaplan-Meier survival curves are generated.
-
Bacterial Load: On day 3 post-infection, a subset of mice from each group is euthanized, and organs (spleen, liver, and kidneys) are harvested to determine bacterial burden (Colony Forming Units - CFU).
-
Histopathology: Organs are collected for histopathological analysis to assess tissue damage and inflammation.
-
Visualizing the Path Forward
To further guide the research process, the following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for investigation.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of different synthesis methods for 2-(4-Methoxybenzamido)acetic acid"
For researchers, scientists, and professionals in drug development, the efficient synthesis of key organic molecules is paramount. 2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine, is a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of two primary synthesis methods for this compound: the classic Schotten-Baumann reaction and a modern peptide coupling approach, offering insights into their respective protocols, yields, and advantages.
At a Glance: Comparing Synthesis Methods
| Parameter | Method 1: Schotten-Baumann Reaction | Method 2: Peptide Coupling Reaction |
| Starting Materials | Glycine, 4-Methoxybenzoyl chloride, Sodium hydroxide | 4-Methoxybenzoic acid, Glycine, EDCI, HOBt, Triethylamine |
| Solvent | Water | Dichloromethane (DCM) |
| Reaction Time | 3 hours | Overnight |
| Reported Yield | Data not explicitly found in searched literature | 76.5%[1] |
| Key Advantages | Utilizes readily available and inexpensive reagents. The reaction is typically straightforward to perform. | Offers milder reaction conditions and is suitable for a broader range of substrates, including more complex ones. |
| Key Disadvantages | The use of an acyl chloride can be sensitive to moisture. | Reagents like EDCI and HOBt are more expensive. The reaction requires anhydrous conditions. |
Method 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the acylation of amines.[1] In this synthesis, the amine group of glycine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride in an aqueous alkaline solution. The base, typically sodium hydroxide, serves to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the amide product.
Experimental Protocol
A general procedure for the synthesis of N-(4-methoxybenzoyl)glycine via the Schotten-Baumann reaction is as follows:
-
Dissolution of Glycine: Dissolve glycine (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Acylation: Cool the glycine solution in an ice bath. While stirring vigorously, slowly add 4-methoxybenzoyl chloride (1.1 equivalents).
-
Reaction: Continue stirring the mixture in the ice bath for 1 hour, and then allow it to stir at room temperature for an additional 2 hours.
-
Acidification and Precipitation: Cool the reaction mixture again in an ice bath and acidify it to a pH of 2-3 using concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold water and then dry it under a vacuum to obtain the final product.
Reaction Workflow
Caption: Workflow for the Schotten-Baumann synthesis.
Method 2: Peptide Coupling Reaction
Modern organic synthesis often employs peptide coupling reagents to facilitate the formation of amide bonds under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Experimental Protocol
The synthesis of this compound using a peptide coupling approach can be performed as follows:
-
Reactant Mixture: To a 200 mL round-bottomed flask, add 4-methoxybenzoic acid (1.0 equivalent), 60 mL of dichloromethane (DCM), EDCI (1.0 equivalent), HOBt (1.0 equivalent), glycine (1.14 equivalents), and triethylamine (3.33 equivalents) sequentially.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Aqueous Work-up: After the reaction is complete, wash the mixture sequentially with water, a saturated ammonium chloride solution, and saturated brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography.
-
Hydrolysis: Add the purified intermediate to a mixture of methanol and aqueous sodium hydroxide and heat to reflux for 3 hours.
-
Acidification and Extraction: After cooling, evaporate the solvent. Add a small amount of water and adjust the pH to 1-2 with concentrated hydrochloric acid. Extract the product with ethyl acetate.
-
Isolation: Wash the organic phase with saturated brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the final product as a white solid.[1]
Reaction Pathway
Caption: Logical pathway for the peptide coupling synthesis.
Conclusion
Both the Schotten-Baumann reaction and the peptide coupling method offer viable routes to this compound. The choice of method will likely depend on the specific needs and resources of the researcher. The Schotten-Baumann reaction is a cost-effective and straightforward approach, while the peptide coupling method provides a milder alternative that may be more suitable for sensitive substrates, albeit at a higher reagent cost. For process optimization and scale-up, further investigation into reaction kinetics, purification efficiency, and overall cost-effectiveness for each method would be beneficial.
References
Comparative Analysis of 2-(4-Methoxybenzamido)acetic Acid Derivatives: A Guide to Structure-Activity Relationships
An In-depth Review of Structurally-Related Compounds to Elucidate Key Pharmacological Interactions and Guide Future Drug Development
Due to a scarcity of published research specifically detailing the structure-activity relationship (SAR) of 2-(4-Methoxybenzamido)acetic acid derivatives, this guide presents a comparative analysis of structurally analogous compounds. By examining the SAR of related benzamides, phenoxyacetic acids, and other bioisosteres, we can infer critical insights into the pharmacophoric requirements for various biological activities, including anti-inflammatory and enzyme inhibitory effects. This guide is intended for researchers, scientists, and professionals in drug development to inform the rational design of novel therapeutics based on this chemical scaffold.
I. Comparative Structure-Activity Relationship Data
The following tables summarize quantitative data from SAR studies on compounds structurally related to this compound. These analogs share key structural motifs, such as the benzamide core, an acidic functional group, and substituted aromatic rings. The data highlights how modifications to these motifs influence biological activity, typically measured as the half-maximal inhibitory concentration (IC50).
Table 1: SAR of N-Arylanthranilic Acid Derivatives as Anti-inflammatory Agents
Data presented is analogous, based on the SAR of N-arylanthranilic acids, which share the N-aryl carboxamide and acidic moieties.
| Compound ID | R1 (on Anthranilic Acid) | R2 (on N-Aryl Ring) | Anti-inflammatory Activity (UV-Erythema Test, % Inhibition) |
| Mefenamic Acid | 2,3-di-CH₃ | - | High |
| Flufenamic Acid | 3-CF₃ | - | High |
| Meclofenamic Acid | 2,6-di-Cl, 3-CH₃ | - | Very High |
This data is generalized from findings on N-arylanthranilic acids, where substitution on the N-aryl ring significantly impacts anti-inflammatory potency.[1]
Table 2: SAR of Phenoxyacetic Acid Derivatives as COX-2 Inhibitors
Phenoxyacetic acids are presented as analogs due to the presence of a substituted aromatic ring linked to an acetic acid moiety, providing insights into the importance of the acidic group and aromatic substituents.
| Compound ID | Substituent on Phenoxy Ring | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Analog 1 | 4-Formyl | >100 | - |
| Analog 2 (Celecoxib Analog) | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | 0.05 | >1000 |
| Analog 3 (Mefenamic Acid Analog) | 2-((2,3-dimethylphenyl)amino) | 5.3 | Low |
This table illustrates that specific, often bulky and heterocyclic, substituents on the aromatic ring are crucial for potent and selective COX-2 inhibition.[2]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the biological activity of the analogous compounds discussed.
A. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle (control) is administered orally.
-
After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[3]
-
B. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting COX enzymes.
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The test compound is pre-incubated with the enzyme in a buffer solution.
-
Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the production of prostaglandin E2 (PGE2) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC₅₀ value is determined by measuring the concentration of the compound required to inhibit 50% of the enzyme activity.[2]
-
III. Visualizing Structure-Activity Relationships and Experimental Workflows
Graphical representations are invaluable for understanding complex relationships and processes in drug discovery. The following diagrams, generated using Graphviz, illustrate a typical SAR study workflow and a simplified signaling pathway relevant to anti-inflammatory drug action.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: Simplified signaling pathway of inflammation showing the role of COX enzymes.
Conclusion
References
- 1. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Benchmarking 2-(4-Methoxybenzamido)acetic Acid: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 2-(4-Methoxybenzamido)acetic acid against the established standard, Vorinostat (SAHA), in the context of histone deacetylase (HDAC) inhibition. While direct experimental data for this compound is not publicly available, this document serves as a framework for its potential evaluation, outlining the necessary experimental protocols and data presentation formats required for a robust benchmark.
Introduction to this compound
This compound is a small molecule belonging to the benzamide class of compounds.[1] Its structure, featuring a methoxy-substituted benzene ring linked via an amide bond to an acetic acid moiety, suggests potential bioactivity. While its precise mechanism of action is yet to be fully elucidated, its structural motifs are present in compounds with known biological activities, including anticancer and antimicrobial properties.[1][2] Notably, the benzamide functional group is a key feature in a class of histone deacetylase (HDAC) inhibitors.[3][4]
The Standard for Comparison: Vorinostat (SAHA)
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent, orally active, and FDA-approved pan-HDAC inhibitor.[5][6] It is a well-characterized compound used in the treatment of cutaneous T-cell lymphoma and serves as a standard benchmark in the research and development of new HDAC inhibitors.[4][6] Vorinostat functions by chelating the zinc ion in the active site of class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins, which in turn results in cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]
Comparative Data Summary
The following table presents a hypothetical yet representative comparison of this compound against Vorinostat. The data for this compound is illustrative and would need to be determined experimentally.
| Parameter | This compound (Hypothetical Data) | Vorinostat (SAHA) (Reference Data) |
| Target | Histone Deacetylases (HDACs) | Pan-HDAC (Class I, II, IV)[5] |
| IC₅₀ (HDAC1) | 500 nM | 10 nM[5] |
| IC₅₀ (HDAC3) | 750 nM | 20 nM[5] |
| In Vitro Antiproliferative Activity (MCF-7) | 10 µM | 3-8 µM[8] |
| Oral Bioavailability | To be determined | 1.8–11%[6] |
| Molecular Weight | 209.2 g/mol | 264.32 g/mol [7] |
Experimental Protocols
To empirically determine the performance of this compound, the following key experiments should be conducted:
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific HDAC isoforms (e.g., HDAC1, HDAC3).
Methodology:
-
Recombinant human HDAC1 and HDAC3 enzymes are used.
-
A fluorogenic HDAC substrate is incubated with the respective enzyme in the presence of varying concentrations of the test compound (this compound) and the standard (Vorinostat).
-
The reaction is allowed to proceed for a set time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effect of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and Vorinostat for 72 hours.
-
After the incubation period, MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Mechanism of Action and Signaling Pathway
HDAC inhibitors like Vorinostat exert their anticancer effects by altering the acetylation state of histones, which leads to changes in gene expression. The proposed mechanism for a novel HDAC inhibitor would follow a similar pathway.
Caption: Proposed signaling pathway for HDAC inhibition.
Experimental Workflow
A systematic approach is necessary to benchmark a novel compound against a known standard. The following diagram illustrates a typical workflow for this process.
Caption: A standard workflow for benchmarking a novel compound.
Conclusion
This guide outlines a comprehensive framework for benchmarking this compound against the standard HDAC inhibitor, Vorinostat. By following the detailed experimental protocols and structuring the data as presented, researchers can objectively assess the potential of this novel compound as a therapeutic agent. The provided diagrams offer a visual representation of the underlying biological pathways and the necessary experimental steps, facilitating a clear and thorough evaluation. Further in-depth studies, including in vivo efficacy and toxicity assessments, would be the subsequent logical steps should the initial benchmarking yield promising results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A combined approach for the study of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vorinostat - Wikipedia [en.wikipedia.org]
- 7. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 8. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of 2-(4-Methoxybenzamido)acetic acid: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(4-Methoxybenzamido)acetic acid, ensuring compliance with general laboratory safety protocols and environmental regulations.
I. Understanding the Compound and Potential Hazards
II. Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of waste management principles aimed at maximizing safety and minimizing environmental impact.[4] These principles include pollution prevention, source reduction, and proper segregation of waste streams.[4][5] Federal and state regulations, such as those from the Environmental Protection Agency (EPA), provide a framework for the management of hazardous waste from its point of generation to its final disposal.[6][7]
III. Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of this compound.
Step 1: Waste Identification and Classification
The initial and most crucial step is to classify the waste. Given the lack of specific data for this compound, it should be treated as hazardous waste. This conservative approach ensures the highest level of safety. All chemical waste must be accurately identified and classified according to its potential hazards (e.g., corrosive, toxic).[8]
Step 2: Personal Protective Equipment (PPE)
Before handling the chemical waste, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety Goggles or Glasses: To protect the eyes from splashes.[9][10]
-
Chemical-Resistant Gloves: To prevent skin contact.[9]
-
Laboratory Coat: To protect clothing and skin.[6]
All handling of the waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[8]
Step 3: Waste Segregation
Incompatible chemicals must never be mixed in the same waste container, as this can lead to dangerous chemical reactions.[4][8] this compound waste should be collected in a designated container separate from other chemical waste streams unless they are known to be compatible. For instance, acids should be segregated from bases, and organic solvents from aqueous solutions.[8][11]
Step 4: Containerization and Labeling
Proper containerization is essential for safe storage and transport of chemical waste.
-
Container Selection: Use a container that is compatible with the chemical waste. For acidic compounds, plastic containers are generally preferred over metal ones.[6][12] The original container of the chemical, if empty and in good condition, is often a suitable choice for collecting its waste.[12][13] The container must have a secure, leak-proof cap and be in good condition.[12]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[8][12] The label must also include the full chemical name, "this compound," and the date when the waste was first added to the container.[8][11] Avoid using abbreviations or chemical formulas.
Step 5: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5] This area should be under the direct control of laboratory personnel.[6] The waste container must be kept closed at all times except when adding waste.[5][12] It is recommended to use secondary containment, such as a larger, chemically resistant tub, to prevent spills from spreading.[13]
Step 6: Disposal and Removal
Once the waste container is full (typically no more than 90% capacity to allow for expansion) or when the experiment is complete, it must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][11] Do not dispose of this chemical down the drain or in the regular trash.[13][14] Follow your institution's specific procedures for requesting a waste pickup.
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit (SAA) | Max. 55 gallons (hazardous), 1 quart (acutely toxic) | [5] |
| Container Fill Level | No more than 90% of capacity | [6] |
| pH for Drain Disposal (if non-hazardous) | Between 7 and 9 (for dilute aqueous solutions) | [11] |
| Storage Time Limit (California) | Up to 90 days for generators | [6] |
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
- 1. uwm.edu [uwm.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.ca [fishersci.ca]
- 10. nano.pitt.edu [nano.pitt.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. vumc.org [vumc.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 2-(4-Methoxybenzamido)acetic acid
Essential Safety and Handling Guide for 2-(4-Methoxybenzamido)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment. The following information is synthesized from safety data sheets of structurally similar compounds and general laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure. Engineering controls, such as working within a certified chemical fume hood, should always be the primary method of exposure control.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles or Safety Glasses with Side Shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against dust, splashes, and vapors.[3] |
| Face Shield | To be worn over safety goggles.[3] | Recommended when there is a risk of significant splash hazard.[3][4] | |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile or butyl rubber gloves are recommended.[5] Gloves must be inspected before use and changed immediately upon contamination.[3] | Prevents skin contact.[3] |
| Laboratory Coat | Fire/flame resistant and impervious clothing.[3] | Protects skin and personal clothing from contamination.[3] | |
| Respiratory Protection | Dust Respirator / Full-Face Respirator | MSHA/NIOSH approved.[3] | Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated.[3][4] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is critical to minimize risk. The workflow should encompass preparation, handling, and post-handling procedures.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE as outlined in Table 1 and inspect it for integrity.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[6]
-
Have appropriate spill cleanup materials readily available.
-
-
Handling the Compound:
-
Don all required PPE before handling the chemical.
-
Perform all manipulations of the solid compound or its solutions within a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use appropriate tools (spatulas, weigh boats) to handle the solid material. Avoid creating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused or waste this compound in a designated hazardous waste container.[7][8] The container should be clearly labeled with the chemical name and associated hazards.
-
Do not mix with incompatible waste streams. Acetic acid derivatives should not be mixed with strong oxidizing agents or bases.[8][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, bench paper, and weigh boats, should be placed in a sealed bag and disposed of as solid hazardous waste.[3]
-
Contaminated reusable labware should be decontaminated according to standard laboratory procedures before washing.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. publicportal.fmi.com [publicportal.fmi.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. uwm.edu [uwm.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
